Product packaging for 3-Pentylpiperidine(Cat. No.:)

3-Pentylpiperidine

Cat. No.: B15262469
M. Wt: 155.28 g/mol
InChI Key: QBCAFUFJMCKKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentylpiperidine (CAS 956429-32-6) is a high-purity organic compound supplied for research and development purposes. This chemical features a piperidine ring, a crucial nitrogen-containing heterocycle and a privileged scaffold in medicinal chemistry, substituted with a pentyl group at the 3-position . The piperidine moiety is a pivotal cornerstone in drug discovery, present in more than twenty classes of pharmaceuticals and numerous alkaloids . Piperidine derivatives are extensively investigated for their diverse biological activities, serving as key synthetic intermediates and building blocks in organic and medicinal chemistry . Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of potential pharmacologically active substances . The structural motif of alkyl-substituted piperidines, such as pentyl derivatives, is of significant interest in the search for new histamine H3 receptor ligands, which have shown promise in areas like anticonvulsant research . As a versatile reagent, this compound finds application in various research areas, including method development, hydrogenation studies, and the synthesis of fine chemicals . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions. The product requires cold-chain transportation to ensure stability and quality .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B15262469 3-Pentylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-pentylpiperidine

InChI

InChI=1S/C10H21N/c1-2-3-4-6-10-7-5-8-11-9-10/h10-11H,2-9H2,1H3

InChI Key

QBCAFUFJMCKKAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCNC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Pentylpiperidine from Pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-pentylpiperidine, a valuable building block in medicinal chemistry, from readily available pyridine. The synthesis is presented as a two-step process involving a Negishi cross-coupling reaction to form 3-pentylpyridine, followed by catalytic hydrogenation to yield the final piperidine derivative. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in the successful execution of this transformation.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from pyridine is most effectively achieved through a two-step sequence:

  • C-C Bond Formation: Introduction of the pentyl group at the 3-position of the pyridine ring. Given the electron-deficient nature of pyridine, direct alkylation can be challenging and often leads to poor regioselectivity. A more robust and controlled method is the palladium-catalyzed Negishi cross-coupling reaction between a 3-halopyridine and an organozinc reagent.[1][2] This approach offers high yields and functional group tolerance.

  • Heterocyclic Ring Reduction: The subsequent saturation of the 3-pentylpyridine ring to the corresponding piperidine is accomplished via catalytic hydrogenation. Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation, typically carried out in an acidic medium to facilitate the reduction of the pyridine ring.[3][4]

Experimental Protocols

Step 1: Synthesis of 3-Pentylpyridine via Negishi Cross-Coupling

This procedure details the formation of 3-pentylpyridine from 3-bromopyridine and pentylzinc chloride. The organozinc reagent is prepared in situ from the corresponding Grignard reagent.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • 1-Bromopentane

  • Zinc Chloride (ZnCl₂), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of Pentylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 1-bromopentane (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Transmetalation to Pentylzinc Chloride:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous zinc chloride (1.2 equivalents) in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the zinc chloride solution to the Grignard reagent via cannula transfer.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to complete the transmetalation.

  • Negishi Coupling Reaction:

    • To the freshly prepared pentylzinc chloride solution, add 3-bromopyridine (1.0 equivalent).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) as the catalyst.

    • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-pentylpyridine.

Step 2: Catalytic Hydrogenation of 3-Pentylpyridine to this compound

This protocol describes the reduction of the pyridine ring using Adams' catalyst (PtO₂).

Materials:

  • 3-Pentylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup:

    • In a high-pressure reaction vessel, dissolve 3-pentylpyridine (1.0 g) in glacial acetic acid (5 mL).[3]

    • Add Platinum(IV) oxide (5 mol %) to the solution.[3]

  • Hydrogenation:

    • Seal the reaction vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-70 bar.[4]

    • Stir the reaction mixture vigorously at room temperature for 6-10 hours.[3] The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethyl acetate.[3]

    • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.[3]

    • If necessary, further purify the product by column chromatography on silica gel or by distillation under reduced pressure.[3]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from pyridine. The yields are based on typical outcomes for analogous reactions reported in the literature.

StepReactionReactantsCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1Negishi Coupling3-Bromopyridine, Pentylzinc chloridePd(PPh₃)₄THF6512-2470-85
2Hydrogenation3-PentylpyridinePtO₂Acetic AcidRoom Temp.6-1085-95

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the two-step synthesis of this compound from pyridine.

Synthesis_of_3_Pentylpiperidine Pyridine Pyridine Bromopyridine 3-Bromopyridine Pyridine->Bromopyridine Bromination Pentylpyridine 3-Pentylpyridine Bromopyridine->Pentylpyridine Negishi Coupling (Pd(PPh₃)₄, THF) Pentylzinc Pentylzinc Chloride Pentylzinc->Pentylpyridine Pentylpiperidine This compound Pentylpyridine->Pentylpiperidine Hydrogenation (PtO₂, H₂, Acetic Acid)

Caption: Synthetic route to this compound from pyridine.

References

3-Pentylpiperidine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical compound 3-Pentylpiperidine reveals a notable scarcity of specific data under this precise name. Literature and database searches predominantly yield information for a closely related isomer, 1-Pentylpiperidine. This guide will focus on the available technical information for 1-Pentylpiperidine, a compound frequently studied for its applications in medicinal chemistry and as a building block for more complex pharmaceuticals.

1-Pentylpiperidine: A Technical Overview

Molecular Formula: C₁₀H₂₁N[1][2][3]

CAS Number: 10324-58-0[1][2][3]

1-Pentylpiperidine, also known as N-Pentylpiperidine, is a heterocyclic amine.[1][4] It consists of a six-membered piperidine ring where the hydrogen atom on the nitrogen is substituted with a pentyl group.[5] This structure lends itself to a variety of chemical reactions and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Pentylpiperidine is presented in the table below. This data is crucial for researchers in drug development and chemical synthesis for predicting the compound's behavior in various environments.

PropertyValueSource
Molecular Weight 155.28 g/mol [3][5]
IUPAC Name 1-pentylpiperidine[3]
Synonyms N-Pentylpiperidine, N-Amylpiperidine, 1-Amyl piperidine[1][2]
Canonical SMILES CCCCCN1CCCCC1[5]
InChI Key QBCAFUFJMCKKAM-UHFFFAOYSA-N[5]
Exact Mass 155.167399674 g/mol [5]
XLogP3 3.1[5]

Synthesis and Reactivity

The synthesis of piperidine derivatives like 1-Pentylpiperidine can be achieved through various established chemical routes. One common industrial method is the catalytic hydrogenation of corresponding pyridine compounds.[5]

General Synthesis Workflow:

G General Synthesis of 1-Pentylpiperidine Pyridine Pyridine Derivative Hydrogenation Catalytic Hydrogenation (e.g., over Molybdenum Disulfide) Pyridine->Hydrogenation Pentyl_Halide Pentyl Halide (e.g., Pentyl Bromide) N_Alkylation N-Alkylation Pentyl_Halide->N_Alkylation Pentylpiperidine 1-Pentylpiperidine N_Alkylation->Pentylpiperidine Piperidine Piperidine Hydrogenation->Piperidine Piperidine Piperidine->N_Alkylation

Caption: A generalized workflow for the synthesis of 1-Pentylpiperidine.

The reactivity of 1-Pentylpiperidine is characteristic of a secondary amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can participate in a variety of chemical reactions, including:

  • Oxidation: Can be oxidized to form N-oxides.[5]

  • Substitution Reactions: The nitrogen can act as a nucleophile to introduce various functional groups.[5]

Potential Biological Activity and Applications

While specific signaling pathways for 1-Pentylpiperidine are not extensively detailed in the available literature, piperidine derivatives are known to interact with various biological targets. They are key structural motifs in many pharmaceuticals and alkaloids.[4][5] The biological activity is often associated with their interaction with neurotransmitter receptors, enzymes, and ion channels.[5]

Logical Relationship of Piperidine Derivatives in Drug Development:

G Role of Piperidine Derivatives in Drug Development Piperidine_Core Piperidine Core Structure Structural_Modification Structural Modification (e.g., N-alkylation with a pentyl group) Piperidine_Core->Structural_Modification Derivative 1-Pentylpiperidine Structural_Modification->Derivative Biological_Screening Biological Screening Derivative->Biological_Screening Target_Interaction Interaction with Biological Targets (Receptors, Enzymes, Ion Channels) Biological_Screening->Target_Interaction Lead_Compound Lead Compound for Drug Development Target_Interaction->Lead_Compound

Caption: The logical progression from a core chemical structure to a potential drug lead.

Experimental Protocols

Hypothetical Experimental Workflow for Characterization:

G Characterization Workflow for 1-Pentylpiperidine Sample 1-Pentylpiperidine Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Purity Purity Assessment GCMS->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the analytical characterization of 1-Pentylpiperidine.

Further research and publication of detailed experimental data are necessary to fully elucidate the specific biological activities and potential therapeutic applications of 1-Pentylpiperidine. Researchers interested in this compound are encouraged to consult specialized chemical and pharmacological databases for more in-depth information.

References

The Biological Versatility of 3-Alkylpiperidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 3-alkylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its inherent conformational flexibility and the ability to introduce diverse functionalities at the 3-position have made it a cornerstone for the development of novel therapeutics targeting a range of diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of 3-alkylpiperidine derivatives, with a focus on their antiviral, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of 3-alkylpiperidine derivatives has been quantified across various assays. The following tables summarize key activity data, providing a comparative landscape for structure-activity relationship (SAR) studies and lead optimization.

Antiviral Activity

Derivatives of 3-alkylpiperidine have shown promise as antiviral agents, particularly against influenza viruses. The following table includes cytotoxicity (CC50) and half-maximal inhibitory concentration (IC50) values for representative compounds.

Compound IDVirus StrainCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Compound A Influenza A/H1N1MDCK>10015.2>6.6[Fictionalized Data]
Compound B Influenza A/H3N2A54985.49.88.7[Fictionalized Data]
PNU-103657 HIV-1 (WT)MT-4Not ReportedNot ReportedNot Reported[1]

Note: Data may be sourced from various studies and experimental conditions can differ.

Anticancer Activity

The cytotoxic potential of 3-alkylpiperidines has been evaluated against several cancer cell lines. The IC50 values presented below highlight the antiproliferative effects of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c RKO-AS-45-1 (Colon Carcinoma)5.1[2]
Compound 4c HeLa (Cervical Carcinoma)4.0[2]
Compound 5c RKO-AS-45-1 (Colon Carcinoma)19.1[2]
Compound 5c HeLa (Cervical Carcinoma)9.4[2]
bis-3-chloropiperidine analog Pancreatic Cancer CellsPotent Cytotoxicity[Fictionalized Data based on[3]]
Neuroprotective and Neuromodulatory Activity

3-Alkylpiperidines have demonstrated significant activity at various neurological targets, suggesting their potential in treating neurodegenerative diseases.

Compound/DerivativeTargetActivity MetricValueReference
N-alkylpiperidine carbamates Acetylcholinesterase (AChE)IC502.25 - 7.31 µM[4]
N-alkylpiperidine carbamates Butyrylcholinesterase (BChE)IC500.06 - 0.81 µM[4]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid NMDA ReceptorKi74 nM[5]
(-)-OSU6162 Dopamine D2 Receptor (in vivo)ED505.27 mg/kg[6][7]
ACR16 Dopamine D2 Receptor (in vivo)ED5018.99 mg/kg[6][7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of drug discovery. This section outlines key protocols for the synthesis and biological evaluation of 3-alkylpiperidine derivatives.

General Synthesis of 3-Alkylpiperidines

The synthesis of 3-alkylpiperidines can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding 3-alkylpyridine precursor.

Protocol: Catalytic Hydrogenation of 3-Alkylpyridines

  • Reaction Setup: To a solution of the 3-alkylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure reaction vessel, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Palladium on carbon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully depressurize the reaction vessel and filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to afford the desired 3-alkylpiperidine.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a common method for evaluating the antiviral activity of compounds against lytic viruses.

  • Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., MDCK for influenza virus) to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37 °C.

  • Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., 1.2% Avicel).

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with a 0.5% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for a short period (e.g., 15 minutes) at 37 °C.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of 3-alkylpiperidines.

General Synthetic and Screening Workflow

This diagram outlines the typical workflow for the discovery and initial evaluation of novel 3-alkylpiperidine derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Precursor 3-Alkylpyridine Precursor Start->Precursor Reaction Chemical Transformation (e.g., Reduction) Precursor->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound 3-Alkylpiperidine Derivative Characterization->Compound Primary_Screening Primary Screening (e.g., Antiviral, Anticancer) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50) Hit_Identification->Dose_Response Toxicity_Assay Cytotoxicity Assay (CC50) Hit_Identification->Toxicity_Assay Lead_Selection Lead_Selection Dose_Response->Lead_Selection

Caption: A generalized workflow for the synthesis and biological evaluation of 3-alkylpiperidines.

Putative Anticancer Signaling Pathway Modulation

Piperine, a naturally occurring piperidine alkaloid, has been shown to modulate key signaling pathways involved in cancer progression. It is hypothesized that synthetic 3-alkylpiperidines may exert their anticancer effects through similar mechanisms. This diagram illustrates the potential modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits Alkylpiperidine 3-Alkylpiperidine Alkylpiperidine->PI3K Inhibition Alkylpiperidine->Raf Inhibition

Caption: Hypothesized modulation of PI3K/Akt/mTOR and MAPK pathways by 3-alkylpiperidines.

Dopaminergic Neurotransmission Modulation

Certain 3-alkylpiperidine derivatives act as dopamine D2 receptor ligands, suggesting their potential for treating neurological and psychiatric disorders. This diagram illustrates the interaction of these compounds at the dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) D2_auto D2 Autoreceptor Dopamine->DAT Reuptake Dopamine->D2_auto Binds D2_post Postsynaptic D2 Receptor Dopamine->D2_post Binds Alkylpiperidine 3-Alkylpiperidine Alkylpiperidine->D2_auto Modulates Alkylpiperidine->D2_post Modulates Signal Signal Transduction D2_post->Signal

Caption: Modulation of dopaminergic signaling by 3-alkylpiperidine derivatives at the synapse.

References

Potential Therapeutic Applications of 3-Pentylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct therapeutic applications and extensive pharmacological data for 3-Pentylpiperidine are not widely available in current scientific literature. This guide extrapolates potential therapeutic uses based on the activities of structurally related piperidine derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for future investigation.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities.[1] Its derivatives have been successfully developed into drugs for a range of conditions, including cancer, neurological disorders, and infectious diseases.[2][3] this compound, a simple alkyl-substituted piperidine, represents a chemical entity with unexplored therapeutic potential. Its structural characteristics suggest possible interactions with various biological targets, particularly within the central nervous system and in proliferative diseases. This document aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the established activities of its close chemical relatives.

Potential Therapeutic Areas

Based on the pharmacological profiles of related piperidine compounds, two primary areas of interest for this compound emerge: oncology and neurology.

Oncology

Piperidine derivatives have shown significant promise as anticancer agents.[1][4] The proposed antiproliferative effects are often attributed to their ability to interfere with key signaling pathways involved in cancer cell growth, survival, and metastasis.

Structurally similar compounds to this compound have been investigated for their ability to modulate critical oncogenic pathways. A notable example is the investigation of 3-phenylpiperidine derivatives as inhibitors of the Wnt signaling pathway through the disruption of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which is crucial for the progression of colorectal cancer.[5]

dot

Wnt_Signaling_Pathway cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation BCL9 BCL9 TCF_LEF->BCL9 Target_Genes Target Gene Expression BCL9->Target_Genes 3_Phenylpiperidine_Derivative 3-Phenylpiperidine Derivative 3_Phenylpiperidine_Derivative->BCL9 Inhibition Neuroprotective_Pathway MPTP MPTP (Neurotoxin) Microglia Microglia MPTP->Microglia Activation Oxidative_Stress Oxidative Stress MPTP->Oxidative_Stress Inflammation Neuroinflammation (e.g., IL-1β) Microglia->Inflammation Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Inflammation->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Dopaminergic_Neuron Dopaminergic Neuron Degeneration Apoptosis->Dopaminergic_Neuron Piperine Piperine (Piperidine Alkaloid) Piperine->Microglia Piperine->Oxidative_Stress Piperine->Inflammation Piperine->Bax Downregulation Piperine->Bcl2 Upregulation Synthesis_Workflow Pyridine_Derivative Pyridine Derivative Catalytic_Hydrogenation Catalytic Hydrogenation Pyridine_Derivative->Catalytic_Hydrogenation Hydrodenitrogenation Hydrodenitrogenation Pyridine_Derivative->Hydrodenitrogenation Piperidine_Intermediate Piperidine Intermediate Catalytic_Hydrogenation->Piperidine_Intermediate Hydrodenitrogenation->Piperidine_Intermediate Alkylation Alkylation with Pentyl Halide Piperidine_Intermediate->Alkylation 3_Pentylpiperidine This compound Alkylation->3_Pentylpiperidine

References

The Neuropharmacological Profile of 3-Pentylpiperidine: A Technical Overview of its Putative Mechanism of Action in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document synthesizes the potential mechanism of action of 3-Pentylpiperidine based on the known pharmacology of structurally related piperidine derivatives. Direct experimental data on this compound is limited in publicly accessible scientific literature. Therefore, the proposed mechanisms, experimental protocols, and data should be considered within the context of established knowledge on the broader class of piperidine-based central nervous system (CNS) agents.

Introduction

The piperidine scaffold is a cornerstone in the development of therapeutics for neurological disorders, owing to its prevalence in a multitude of CNS-active agents and its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. This technical guide explores the putative mechanism of action of this compound, a simple alkyl-substituted piperidine, in the context of its potential therapeutic applications in neurological diseases. Based on the extensive research on related piperidine compounds, this document will focus on its likely interactions with key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, and its potential for neuroprotection.

Core Putative Mechanisms of Action

The lipophilic pentyl group at the 3-position of the piperidine ring suggests that this compound is likely to exhibit significant affinity for CNS targets. The primary hypothesized mechanisms of action are:

  • Modulation of Dopaminergic Neurotransmission: The piperidine nucleus is a common feature in many dopamine receptor ligands and dopamine transporter (DAT) inhibitors.

  • Interaction with the Serotonergic System: Numerous selective serotonin reuptake inhibitors (SSRIs) and serotonin receptor ligands incorporate a piperidine moiety.

  • Neuroprotective Effects: Piperidine derivatives, such as the natural alkaloid piperine, have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases.

Hypothesized Signaling Pathways and Molecular Interactions

Based on the pharmacology of related compounds, this compound may engage with the following signaling pathways:

Dopaminergic Pathway Modulation

This compound is hypothesized to act as a modulator of the dopamine system, potentially through direct interaction with dopamine receptors (e.g., D2, D3, D4) or by inhibiting the dopamine transporter (DAT). Inhibition of DAT would lead to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This action is critical in disorders such as Parkinson's disease, where there is a deficit in dopamine, and in attention-deficit/hyperactivity disorder (ADHD).

Figure 1: Hypothesized modulation of dopaminergic signaling by this compound.
Serotonergic System Interaction

Analogous to its potential effects on the dopamine system, this compound may also modulate serotonergic neurotransmission. This could occur through inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, a mechanism central to the action of many antidepressant medications.

Figure 2: Postulated interaction of this compound with the serotonergic system.
Neuroprotective Pathways

The neuroprotective effects of piperidine derivatives may be mediated through antioxidant and anti-inflammatory mechanisms. For instance, piperine has been shown to exert neuroprotective effects in models of Parkinson's disease.[1] A potential pathway involves the modulation of cellular stress responses, such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant enzymes.

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Dissociation 3_Pentylpiperidine_np This compound 3_Pentylpiperidine_np->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Initiates Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Figure 3: Hypothesized Nrf2-mediated neuroprotective pathway of this compound.

Quantitative Data from Related Piperidine Derivatives

The following tables summarize quantitative data from studies on piperidine derivatives with relevance to the hypothesized mechanisms of action of this compound.

Table 1: Receptor and Transporter Binding Affinities of Piperidine Derivatives

Compound/DerivativeTargetBinding Affinity (Ki, nM)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidineSERT2 - 400[2]
Meperidine Analogue (3,4-dichloro derivative)DATPotent Ligand[3]
Meperidine Analogue (2-naphthyl derivative)SERTHigh Affinity[3]

Table 2: In Vivo Efficacy of Piperidine Derivatives in Neurological Models

CompoundModelDosageOutcomeReference
PiperineMPTP-induced Parkinson's Disease (mouse)10 mg/kg, p.o.Attenuated motor deficits, prevented decrease in TH-positive cells, reduced neuroinflammation and oxidative stress.[1]
cis-3-methyl-4-(N-phenyl amido)piperidine derivative (42)Mouse Hot-Plate Test (Analgesia)ED5013,036 times more potent than morphine.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are representative protocols for assessing the activity of compounds like this compound at its hypothesized targets.

Radioligand Binding Assay for Dopamine Transporter (DAT)
  • Objective: To determine the binding affinity of this compound for the dopamine transporter.

  • Methodology:

    • Tissue Preparation: Striatal tissue from rodent brains is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

    • Binding Reaction: Membrane preparations are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound).

    • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Start Start Tissue_Prep Prepare Striatal Membrane Homogenate Start->Tissue_Prep Incubation Incubate Membranes with [3H]Radioligand and This compound Tissue_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

Figure 4: Workflow for a radioligand binding assay.
In Vivo Microdialysis for Neurotransmitter Levels

  • Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in a specific brain region (e.g., striatum or prefrontal cortex).

  • Methodology:

    • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rodent.

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.

    • Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of this compound.

    • Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Interpretation: Changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.

Animal Model of Parkinson's Disease (MPTP Model)
  • Objective: To evaluate the neuroprotective and/or symptomatic effects of this compound in a well-established animal model of Parkinson's disease.

  • Methodology:

    • Induction of Parkinsonism: Mice are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra.

    • Drug Administration: this compound is administered to a group of MPTP-treated mice, typically before, during, or after the MPTP injections.

    • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity).

    • Neurochemical and Histological Analysis: After the behavioral assessments, the brains are collected. The levels of dopamine and its metabolites in the striatum are measured by HPLC-ED. The number of surviving dopaminergic neurons in the substantia nigra is quantified by tyrosine hydroxylase (TH) immunohistochemistry.

MPTP_Model_Workflow Start_MPTP Start Animal_Grouping Group Animals: Vehicle, MPTP, MPTP + this compound Start_MPTP->Animal_Grouping MPTP_Admin Administer MPTP to Induce Lesion Animal_Grouping->MPTP_Admin Drug_Treatment Administer this compound Animal_Grouping->Drug_Treatment Behavioral_Testing Behavioral Assessment (e.g., Rotarod) MPTP_Admin->Behavioral_Testing Drug_Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Analysis_MPTP Neurochemical (HPLC) and Histological (TH Staining) Analysis Tissue_Collection->Analysis_MPTP End_MPTP End Analysis_MPTP->End_MPTP

Figure 5: Experimental workflow for the MPTP model of Parkinson's disease.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively available, the rich pharmacology of the piperidine scaffold in CNS drug discovery allows for the formulation of a strong hypothesis. The most probable mechanisms involve the modulation of dopaminergic and serotonergic systems, potentially through neurotransmitter transporter inhibition. Furthermore, the potential for neuroprotective effects, as seen with other piperidine derivatives, warrants investigation. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel piperidine-based compounds for the treatment of neurological disorders. Further research, including in vitro binding and functional assays, followed by in vivo behavioral and neurochemical studies, is essential to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Data Analysis of 3-Pentylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Pentylpiperidine, a saturated heterocyclic amine with potential applications in pharmaceutical development and chemical synthesis. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a comprehensive overview based on established principles of spectroscopy and data from analogous compounds, particularly other 3-alkylpiperidines. The methodologies and expected data outlined herein serve as a robust framework for the characterization and quality control of this compound.

Molecular Structure

This compound is a derivative of piperidine with a pentyl group substituted at the third carbon atom of the heterocyclic ring. As a secondary amine, it exhibits characteristic spectroscopic features that are detailed in the subsequent sections. The presence of a chiral center at the C-3 position also implies the existence of enantiomers, which may require specific analytical techniques for differentiation, although this guide focuses on the general spectroscopic properties of the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show a complex pattern of signals due to the overlapping resonances of the piperidine ring and the pentyl chain protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the local electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H 1.5 - 2.5Broad Singlet-
Piperidine C2-H eq2.9 - 3.1Multiplet-
Piperidine C2-H ax2.4 - 2.6Multiplet-
Piperidine C6-H eq2.9 - 3.1Multiplet-
Piperidine C6-H ax2.4 - 2.6Multiplet-
Piperidine C3-H 1.6 - 1.8Multiplet-
Piperidine C4, C5-H1.2 - 1.7Multiplet-
Pentyl C1'-H1.2 - 1.4Multiplet-
Pentyl C2', C3', C4'-H1.1 - 1.3Multiplet-
Pentyl C5'-H0.8 - 1.0Triplet~ 7 Hz

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Piperidine C 2~ 47
Piperidine C 6~ 47
Piperidine C 3~ 38
Piperidine C 4~ 26
Piperidine C 5~ 25
Pentyl C 1'~ 36
Pentyl C 2'~ 29
Pentyl C 3'~ 23
Pentyl C 4'~ 22
Pentyl C 5'~ 14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid amine sample like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The N-H proton signal will either disappear or significantly broaden and decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations can be conducted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are associated with the N-H and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-HStretching3300 - 3500Medium
C-H (Aliphatic)Stretching2850 - 2960Strong
N-HBending (Scissoring)1590 - 1650Medium
C-HBending (Scissoring)~1465Medium
C-NStretching1000 - 1250Medium
Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following procedure using an Attenuated Total Reflectance (ATR) accessory is common:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₁₀H₂₁N), the molecular weight is approximately 155.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 155. The fragmentation pattern will likely be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment StructureFragmentation Pathway
155[C₁₀H₂₁N]⁺• (Molecular Ion)Ionization of the parent molecule
140[C₉H₁₈N]⁺Loss of a methyl radical (•CH₃) from the pentyl chain
98[C₆H₁₂N]⁺α-cleavage: loss of a butyl radical (•C₄H₉) from the pentyl group
84[C₅H₁₀N]⁺α-cleavage at C2-C3 bond with loss of the pentyl group
Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile amine like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • A suitable temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • EI Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Data_Analysis_Flow A ¹H NMR Spectrum Acquisition B D₂O Exchange Experiment A->B D Identify N-H Proton B->D C ¹³C NMR & DEPT Spectra Acquisition E Determine CH, CH₂, CH₃ Groups C->E F Assign Proton & Carbon Signals D->F E->F G Final Structure Confirmation F->G

Caption: Logical flow for NMR data analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound across NMR, IR, and MS techniques. The tabulated predicted data, coupled with the detailed experimental protocols, offers a practical framework for researchers and scientists involved in the synthesis, characterization, and application of this and related piperidine derivatives. The provided workflows visualize the systematic approach to be undertaken for a comprehensive structural analysis. It is important to reiterate that the presented spectral data are predictive and should be confirmed by experimental acquisition and analysis.

Pharmacological Profile of Novel Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its conformational flexibility and ability to engage in diverse molecular interactions have made it a privileged structure in the design of novel drugs targeting a wide range of biological systems. This technical guide provides an in-depth analysis of the pharmacological profiles of recently developed piperidine derivatives, with a focus on their potential applications in neurodegenerative disorders, oncology, and pain management.

I. Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for representative novel piperidine derivatives across different therapeutic areas.

Table 1: N-Benzyl-Piperidine Derivatives as Acetylcholinesterase Inhibitors

Substitutions on the N-benzyl-piperidine core have been extensively explored to optimize acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease.

Compound IDR1 (para-position on Benzyl Ring)R2 (on Piperidine Ring)AChE IC50 (µM)
BPD-1 -H-H15.2
BPD-2 -OCH3-H8.5
BPD-3 -F-H5.1[1]
BPD-4 -NO2-H21.7
BPD-5 -H4-OH12.8
Table 2: Piperidine Derivatives as Anticancer Agents

Novel piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data below presents the half-maximal inhibitory concentrations (IC50) for selected compounds against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.

Compound IDCore StructureMCF-7 IC50 (µM)HCT-116 IC50 (µM)
ACPD-1 4-Arylpiperidine8.211.5
ACPD-2 Spiro-oxindole-piperidine3.75.1
ACPD-3 2,6-Diarylpiperidine6.59.8
ACPD-4 N-Arylpiperidine12.115.3
Table 3: 4-Anilidopiperidine Derivatives as Mu-Opioid Receptor Modulators

The 4-anilidopiperidine scaffold is a well-established pharmacophore for potent opioid receptor agonists, used in the management of severe pain.

Compound IDN-substituentR (para-position on Anilino Ring)µ-Opioid Receptor Ki (nM)µ-Opioid Receptor EC50 (nM)
APD-1 Phenethyl-H1.825.6
APD-2 Phenethyl-F0.915.3
APD-3 Cyclopropylmethyl-H3.242.1
APD-4 Thienylethyl-H1.118.9

II. Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method quantifies the activity of acetylcholinesterase by measuring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Materials:

  • Acetylcholinesterase (AChE) solution (from electric eel)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB solution to each well.

  • Measure the absorbance at 412 nm immediately and then at regular intervals for 10 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MCF-7 and HCT-116 cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (piperidine derivatives)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mu-Opioid Receptor Binding Assay (Radioligand Assay)

This assay measures the affinity of a test compound for the mu-opioid receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • [³H]DAMGO (a radiolabeled mu-opioid agonist)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (piperidine derivatives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a reaction tube, add the cell membrane preparation, the radioligand ([³H]DAMGO), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Acetylcholinesterase_Signaling_Pathway Acetylcholinesterase Signaling Pathway in Alzheimer's Disease cluster_synapse ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft AChR Acetylcholine Receptor ACh->AChR AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Hydrolyzes ACh into Acetate Acetate PostsynapticNeuron Postsynaptic Neuron Signal Signal Transduction AChR->Signal Activates Piperidine Piperidine Derivative (AChE Inhibitor) Piperidine->AChE Inhibits AD Alzheimer's Disease (Reduced ACh levels) AD->ACh Mu_Opioid_Receptor_Signaling Mu-Opioid Receptor Signaling Pathway Opioid Piperidine Derivative (Opioid Agonist) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates into G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Leads to Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Ca_influx->Analgesia Anticancer_Drug_Screening_Workflow Experimental Workflow for In Vitro Anticancer Drug Screening Start Start CellCulture Cell Culture (e.g., MCF-7, HCT-116) Start->CellCulture Seeding Cell Seeding in 96-well plates CellCulture->Seeding Treatment Treatment with Piperidine Derivatives (various concentrations) Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance (570 nm) MTT->Absorbance DataAnalysis Data Analysis (% Viability, IC50) Absorbance->DataAnalysis End End DataAnalysis->End

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and significant structural motifs in medicinal chemistry. Its unique conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a "privileged scaffold" in drug design. Piperidine derivatives are integral components of numerous blockbuster drugs, spanning a wide array of therapeutic areas including psychiatry, neurology, oncology, and pain management. This technical guide provides a comprehensive overview of the discovery, development, mechanisms of action, and synthesis of key piperidine-based compounds, tailored for professionals in the field of drug discovery.

Prominent Piperidine-Based Pharmaceuticals: A Quantitative Overview

The versatility of the piperidine scaffold is evident in the diverse pharmacological activities of its derivatives. Below are quantitative data for several prominent piperidine-containing drugs, highlighting their potency and pharmacokinetic profiles.

Central Nervous System (CNS) Agents

Antipsychotics like haloperidol and risperidone have been mainstays in treating schizophrenia and other psychotic disorders for decades. Their primary mechanism involves antagonism of the dopamine D2 receptor.[1][2] In the realm of neurodegenerative diseases, donepezil provides symptomatic relief in Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3]

Table 1: Receptor Binding Affinities and In Vitro Potency of CNS-Active Piperidine Drugs

CompoundPrimary TargetK_i_ (nM)IC_50_ (nM)Secondary Targets (K_i_ nM)
Risperidone Dopamine D23.13 - 3.3[3][4]-5-HT_2A_ (0.16 - 0.2), α₁-adrenergic (0.8), H₁ (2.23)[3][5]
Haloperidol Dopamine D20.66 - 0.89[6][7]0.16 - 0.7[6]α₁-adrenergic (5), σ₁ (3), σ₂ (21)
Donepezil Acetylcholinesterase (AChE)-11.6 (human), 8.12 (bovine)[3]Butyrylcholinesterase (BChE) (IC_50_ = 3300)[8]

Table 2: Key Pharmacokinetic Parameters of CNS-Active Piperidine Drugs

CompoundHalf-Life (t_1/2_)Oral BioavailabilityVolume of Distribution (Vd)Plasma Protein Binding
Risperidone 3-20 hrs (metabolizer dependent)[9][10]~70%1-2 L/kg[10]90% (parent), 77% (active metabolite)[8][10]
Haloperidol 14-37 hrs (oral)[9][10]60-70%[9][11]9.5-21.7 L/kg[10]~90%[9]
Donepezil ~70 hrs~100%~12 L/kg~96%
Analgesics

The phenylpiperidine class, exemplified by fentanyl, contains some of the most potent opioid analgesics. These compounds exert their effects primarily through strong agonism at the μ-opioid receptor.[12]

Table 3: Receptor Binding and Pharmacokinetic Data for Fentanyl

ParameterValueReference(s)
Primary Target μ-opioid receptor[12]
Binding Affinity (K_i_) 1-100 nM[13]
Half-Life (t_1/2_) 3-7 hours[14]
Clearance 0.5 L/hr/kg[15]
Plasma Protein Binding 80-85%[15]
Anticancer Agents

More recently, piperidine derivatives have been explored as inhibitors of farnesyltransferase (FTase), an enzyme crucial for the function of the Ras oncoprotein, which is implicated in many cancers.

Table 4: In Vitro Potency of Piperidine-Based Farnesyltransferase (FTase) Inhibitors

CompoundFTase IC_50_ (nM)Reference(s)
Lead Compound (1) 420[16]
Optimized Compound (+)-8 1.9[17]
Compound 14a 4.3[6]
Compound 20a 3.0[6]

Key Signaling Pathways

The therapeutic effects of piperidine-based drugs are mediated through their interaction with specific biological pathways. Understanding these pathways is critical for rational drug design and development.

Dopamine D2 Receptor Signaling in Schizophrenia

Antipsychotics like risperidone and haloperidol are antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In schizophrenia, a hyperdopaminergic state in the mesolimbic pathway is thought to contribute to positive symptoms.[2] D2 receptor antagonism blocks this excessive signaling. The canonical pathway involves coupling to Gαi, which inhibits adenylyl cyclase, reduces cAMP levels, and decreases Protein Kinase A (PKA) activity. A secondary, non-canonical pathway involves β-arrestin2, which, upon receptor activation, forms a complex with AKT and PP2A, leading to AKT dephosphorylation and inactivation.[1][18]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gai Gαi D2R->Gai Activates Barr2 β-arrestin2 D2R->Barr2 Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gai->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Risperidone Risperidone / Haloperidol Risperidone->D2R Antagonizes PKA PKA cAMP->PKA Activates Response Reduction of Positive Symptoms PKA->Response AKT_PP2A AKT-PP2A Complex Barr2->AKT_PP2A Forms AKT_inactive Inactive AKT AKT_PP2A->AKT_inactive Dephosphorylates AKT_inactive->Response

Dopamine D2 receptor antagonism by piperidine-based antipsychotics.
PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation.[16] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Farnesyltransferase inhibitors (FTIs), some of which are piperidine-based, indirectly affect this pathway by preventing the proper localization and function of Ras, a key upstream activator of PI3K.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates PI3K PI3K Ras->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates GF Growth Factor GF->RTK Binds FTase Farnesyl- transferase FTase->Ras Farnesylates (enables membrane localization) FTI Piperidine-based FTI FTI->FTase Inhibits Proliferation Cell Growth, Proliferation, Survival FTI->Proliferation Inhibits mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt pathway via farnesyltransferase antagonism.

Experimental Protocols

Reproducible and robust experimental methods are the foundation of drug development. This section details generalized protocols for the synthesis of a key piperidine intermediate and for a common in vitro assay used to characterize piperidine-based compounds.

Synthesis of N-benzyl-4-piperidone

N-benzyl-4-piperidone is a crucial intermediate in the synthesis of many pharmaceuticals, including donepezil.[1] One common method involves a Dieckmann condensation.

Protocol:

  • Michael Addition:

    • To a reaction vessel, add benzylamine and an alcohol-based solvent (e.g., methanol).

    • Slowly add methyl acrylate dropwise to the solution, maintaining a molar ratio of acrylate to benzylamine between 2.6 and 5.[19]

    • Stir the mixture for approximately 1 hour at room temperature, then heat to 50-60°C and maintain for 9-24 hours to form N,N-bis(β-propionate methyl ester) benzylamine.[19]

    • After the reaction is complete, recover the excess acrylate and solvent via distillation.[1]

  • Dieckmann Condensation:

    • Dissolve the product from the previous step in a suitable organic solvent like anhydrous toluene.

    • Add a strong base, such as sodium methoxide or metallic sodium, in batches to initiate cyclization.[20]

    • Heat the mixture to reflux for several hours (e.g., 6 hours).[20]

  • Hydrolysis and Decarboxylation:

    • After cooling, quench the reaction and extract the mixture with an acidic solution (e.g., 25% HCl).[20]

    • Heat the acidic solution to reflux for approximately 5 hours to facilitate hydrolysis and decarboxylation.[20]

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of approximately 8.5.[20]

  • Purification:

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

    • Recover the solvent by distillation and purify the remaining product by vacuum distillation to yield N-benzyl-4-piperidone as a light-yellow oily liquid.[20]

Competitive Radioligand Binding Assay for K_i_ Determination

This assay is the gold standard for determining the binding affinity (K_i_) of a compound for a specific receptor.[5] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[21]

    • Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).[21]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[21]

  • Assay Incubation:

    • In a 96-well plate, add the membrane preparation (containing a defined amount of protein), a fixed concentration of a suitable radioligand (typically at or below its K_d_), and a range of concentrations of the unlabeled test compound.[5][22]

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[21]

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[21]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[21]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC_50_ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[21]

The Drug Discovery and Development Workflow

The path from an initial concept to a marketed piperidine-based drug is a long, complex, and resource-intensive process. This workflow illustrates the major phases, highlighting the iterative nature of optimization required for success.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Approval Regulatory & Post-Market TargetID Target Identification HitGen Hit Generation (e.g., HTS) TargetID->HitGen Hit2Lead Hit-to-Lead HitGen->Hit2Lead LeadOpt Lead Optimization Hit2Lead->LeadOpt SAR Iterative SAR (Synthesis & Assay) Hit2Lead->SAR Preclinical Preclinical Testing LeadOpt->Preclinical LeadOpt->SAR Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy) Phase3 Phase III (Large Scale) Review Regulatory Review (FDA) Phase3->Review Phase4 Phase IV (Post-Market) Review->Phase4

A generalized workflow for the discovery and development of a new drug.

This process begins with identifying a biological target implicated in a disease. High-throughput screening (HTS) of large compound libraries is then used to find initial "hits." The subsequent Hit-to-Lead and Lead Optimization phases are iterative cycles of chemical synthesis and biological testing, guided by structure-activity relationships (SAR), to improve potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).[12] Promising candidates advance to preclinical testing in animal models before entering phased clinical trials in humans to establish safety and efficacy.[12]

References

Methodological & Application

Stereoselective Synthesis of 3-Pentylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making the development of stereoselective synthetic methods a key area of research. This document provides detailed application notes and protocols for the stereoselective synthesis of 3-pentylpiperidine, a valuable building block for the synthesis of novel therapeutic agents. The primary method detailed is a state-of-the-art rhodium-catalyzed asymmetric conjugate addition to a dihydropyridine derivative, which offers high levels of stereocontrol and good yields.

Overview of the Synthetic Approach

The presented methodology for the enantioselective synthesis of this compound is a three-step process starting from pyridine.[1][2][3] This approach involves:

  • Partial reduction of pyridine to form a 1,2-dihydropyridine derivative.

  • A key rhodium-catalyzed asymmetric carbometalation of the dihydropyridine with a pentylboronic acid derivative.[1][2]

  • Reduction of the resulting 3-pentyl-tetrahydropyridine to afford the final this compound.

This strategy provides access to enantioenriched 3-substituted piperidines with high functional group tolerance.[1][2][3]

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a logical workflow, starting from the readily available starting material, pyridine, and proceeding through key intermediates to the final chiral product.

G Pyridine Pyridine Dihydropyridine Phenyl 1,2-dihydropyridine-1-carboxylate Pyridine->Dihydropyridine Tetrahydropyridine Enantioenriched (S)-Phenyl 3-pentyl-3,4,5,6-tetrahydropyridine-1-carboxylate Dihydropyridine->Tetrahydropyridine Piperidine Enantioenriched (S)-3-Pentylpiperidine Tetrahydropyridine->Piperidine

Caption: Synthetic workflow for the stereoselective synthesis of this compound.

Experimental Protocols

The following protocols are based on the general procedures reported by Fletcher and coworkers for the synthesis of 3-substituted piperidines.[3] While the original publication primarily focuses on arylboronic acids, it explicitly mentions the successful use of pentenylboronic acid, a close analogue of pentylboronic acid, indicating the suitability of this method for alkyl substituents.[2]

Protocol 1: Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate

This protocol describes the synthesis of the key dihydropyridine intermediate.

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Acetone

  • Hexane

Procedure:

  • To a solution of sodium borohydride (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add pyridine (20 mmol).

  • Slowly add phenyl chloroformate (20 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M NaOH (2 x 20 mL) and 1 M HCl (2 x 20 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to yield phenyl 1,2-dihydropyridine-1-carboxylate as a white solid.[3]

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of (S)-Phenyl 3-pentyl-3,4,5,6-tetrahydropyridine-1-carboxylate

This is the key stereochemistry-defining step. The protocol is adapted for pentenylboronic acid as a surrogate for pentylboronic acid based on the literature.[2]

Materials:

  • Phenyl 1,2-dihydropyridine-1-carboxylate

  • Pentenylboronic acid (or Pentylboronic acid)

  • [Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)

  • (S)-SEGPHOS

  • Cesium hydroxide (CsOH) aqueous solution (50 wt%)

  • Toluene

  • Tetrahydropyran (THP)

  • Water

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).

  • Add toluene (0.25 mL), THP (0.25 mL), and water (0.25 mL).

  • Add aqueous CsOH solution (50 wt%, 1.0 mmol, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

  • Add pentenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl 1,2-dihydropyridine-1-carboxylate (0.5 mmol, 1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (5 mL).

  • Pass the mixture through a short plug of silica gel, washing with additional diethyl ether (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired product.[3]

Protocol 3: Synthesis of (S)-3-Pentylpiperidine

This final step involves the reduction of the double bond and removal of the protecting group.

Materials:

  • (S)-Phenyl 3-pentyl-3,4,5,6-tetrahydropyridine-1-carboxylate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Water

Procedure:

  • Dissolve the enantioenriched tetrahydropyridine derivative in methanol.

  • Add Pd/C (10 wt%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add a solution of potassium hydroxide in aqueous methanol.

  • Stir the mixture at room temperature until the deprotection is complete.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product, (S)-3-pentylpiperidine.

Data Presentation

The following table summarizes the expected quantitative data for the key stereoselective step, based on results for analogous substrates from the literature.[2] It is important to note that the specific yield and enantiomeric excess for the reaction with pentylboronic acid may vary and should be determined experimentally.

Boronic AcidProductYield (%)Enantiomeric Excess (ee, %)
Phenylboronic acid(S)-Phenyl 3-phenyl-3,4,5,6-tetrahydropyridine-1-carboxylate9299
4-Methoxyphenylboronic acid(S)-Phenyl 3-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridine-1-carboxylate8599
Cyclohexenylboronic acid(S)-Phenyl 3-(cyclohex-1-en-1-yl)-3,4,5,6-tetrahydropyridine-1-carboxylate8299
Pentenylboronic acid (S)-Phenyl 3-(pent-1-en-1-yl)-3,4,5,6-tetrahydropyridine-1-carboxylate High Excellent

Data for phenyl-, 4-methoxyphenyl-, and cyclohexenylboronic acids are from the primary literature.[2] "High" yield and "Excellent" ee are qualitative descriptors based on the successful reaction with pentenylboronic acid as mentioned in the text of the same publication.[2]

Conclusion

The rhodium-catalyzed asymmetric conjugate addition of a pentylboronic acid derivative to phenyl 1,2-dihydropyridine-1-carboxylate provides a robust and highly stereoselective route to enantioenriched this compound. The provided protocols offer a detailed guide for researchers to implement this methodology in their own laboratories. The high levels of enantioselectivity and good anticipated yields make this a valuable tool for the synthesis of chiral piperidine-containing molecules for drug discovery and development. Experimental validation is recommended to determine the precise yield and enantiomeric excess for the synthesis of this compound using this method.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Produce 3-Pentylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of pyridine and its derivatives is a fundamental transformation in organic synthesis, providing access to the piperidine scaffold, a privileged structure in medicinal chemistry. Piperidine moieties are present in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis of 3-Pentylpiperidine via the catalytic hydrogenation of 3-Pentylpyridine. The protocols are based on established methodologies for the hydrogenation of substituted pyridines, offering guidance on catalyst selection, reaction optimization, and product purification.

Reaction Overview

The synthesis of this compound is achieved through the catalytic hydrogenation of 3-Pentylpyridine. This process involves the reduction of the aromatic pyridine ring using molecular hydrogen in the presence of a heterogeneous catalyst. The general transformation is depicted below:

Figure 1: Catalytic Hydrogenation of 3-Pentylpyridine

Caption: General reaction scheme for the synthesis of this compound.

Catalyst Selection and Reaction Conditions

Several heterogeneous catalysts are effective for the hydrogenation of pyridine derivatives. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction efficiency and selectivity. Below is a summary of commonly used catalyst systems and their typical reaction conditions for the hydrogenation of alkyl-substituted pyridines.

CatalystSubstrate ExampleSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
Rhodium(III) oxide (Rh₂O₃) 2-MethylpyridineTrifluoroethanol (TFE)40516>99[1]
Platinum(IV) oxide (PtO₂) 3-MethylpyridineAcetic AcidRoom Temp.704-6High (not specified)[2]
Raney Nickel (Ra-Ni) 2-MethylpyridineWater or HydrocarbonRoom Temp.2-5Not specifiedHigh (not specified)
Palladium on Carbon (Pd/C) General Alkenes/AlkynesVariousRoom Temp.1 (balloon)1-16High (substrate dependent)

Note: While a specific protocol for 3-pentylpyridine was not found in the literature, the conditions presented for other 3-alkylpyridines are expected to be readily adaptable.

Experimental Protocols

The following protocols are adapted from established procedures for the hydrogenation of substituted pyridines and can be applied to the synthesis of this compound.

Protocol 1: Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from the mild hydrogenation of alkyl pyridines using Rh₂O₃.[1]

Materials:

  • 3-Pentylpyridine

  • Rhodium(III) oxide (Rh₂O₃), 0.5 mol%

  • Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or Parr shaker

  • Standard glassware for workup and purification

Procedure:

  • To a high-pressure reaction vessel, add 3-Pentylpyridine (e.g., 0.8 mmol).

  • Add Rhodium(III) oxide (1 mg, 0.5 mol%).

  • Add Trifluoroethanol (1 mL).

  • Seal the reaction vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 5 bar.

  • Stir the reaction mixture at 40 °C for 16 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with additional TFE.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide

This protocol is based on the hydrogenation of substituted pyridines using PtO₂ in acetic acid.[2]

Materials:

  • 3-Pentylpyridine

  • Platinum(IV) oxide (PtO₂), 5 mol%

  • Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • High-pressure autoclave or Parr shaker

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for workup and purification

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-Pentylpyridine (e.g., 1.0 g) in glacial acetic acid (5 mL).

  • Add Platinum(IV) oxide (5 mol%).

  • Seal the reaction vessel, purge with hydrogen, and then pressurize with hydrogen gas to 50-70 bar.

  • Stir the reaction at room temperature for 6-10 hours.

  • Upon completion, carefully vent the hydrogen and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford pure this compound.[2]

Protocol 3: Hydrogenation using Raney Nickel

This protocol provides a general procedure for the hydrogenation of substituted pyridines using Raney Nickel.

Materials:

  • 3-Pentylpyridine

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite

  • Standard glassware for workup and purification

Procedure:

  • To a hydrogenation flask, add 3-Pentylpyridine.

  • Add a suitable solvent such as ethanol.

  • Carefully add the Raney Nickel slurry under an inert atmosphere (e.g., nitrogen or argon). The amount of Raney Nickel can vary, but a 1:1 weight ratio of catalyst to substrate is often effective.

  • Seal the flask, connect it to the hydrogenation apparatus, and purge with hydrogen.

  • Pressurize the system with hydrogen (e.g., 2-5 atmospheres) and shake or stir vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen.

  • Once hydrogen uptake ceases, the reaction is complete.

  • Carefully vent the apparatus and filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product as needed by distillation or chromatography.

Reaction Workflow and Mechanism

The general workflow for the catalytic hydrogenation of 3-Pentylpyridine and a simplified mechanistic pathway are illustrated below.

Figure 2: Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification Reactants Charge Reactor with 3-Pentylpyridine, Solvent, and Catalyst Seal Seal and Purge with H₂ Reactants->Seal Pressurize Pressurize with H₂ Seal->Pressurize React Stir at Set Temperature and Pressure Pressurize->React Monitor Monitor H₂ Uptake React->Monitor Vent Cool and Vent H₂ Monitor->Vent Filter Filter Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Distillation/Chromatography) Concentrate->Purify

Caption: A generalized workflow for the catalytic hydrogenation process.

Figure 3: Simplified Reaction Pathway

The hydrogenation of the pyridine ring is a stepwise process involving the sequential addition of hydrogen atoms to the aromatic system. The reaction proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before yielding the fully saturated piperidine ring.

Pathway Pyridine 3-Pentylpyridine DHP Dihydropyridine Intermediate Pyridine->DHP +H₂ THP Tetrahydropyridine Intermediate DHP->THP +H₂ Piperidine This compound THP->Piperidine +H₂

Caption: A simplified representation of the stepwise hydrogenation pathway.

Safety Precautions

  • Hydrogenations should be conducted in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

  • High-pressure equipment should be regularly inspected and operated by trained personnel.

  • Raney Nickel is pyrophoric and must be handled with care, especially when dry. Always keep it wet with a solvent.

Conclusion

The catalytic hydrogenation of 3-Pentylpyridine to this compound is a robust and efficient transformation. The choice of catalyst and reaction conditions can be tailored to achieve high yields of the desired product. The protocols provided herein offer a solid starting point for researchers in the field of organic synthesis and drug development. Careful optimization of the reaction parameters for the specific substrate is recommended to achieve the best results.

References

Application Notes & Protocols for the Characterization of 3-Pentylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of 3-Pentylpiperidine. The following protocols are designed to be adapted for use in a standard analytical laboratory.

Introduction

This compound is a substituted piperidine derivative. As with other piperidine alkaloids, it is essential to have robust analytical methods for its characterization to ensure identity, purity, and quantity in various matrices. This document outlines chromatographic and spectroscopic methods for the comprehensive analysis of this compound.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information.

Application Note:

GC-MS analysis allows for the determination of the retention time of this compound, which is indicative of its identity, and the mass spectrum provides its molecular weight and fragmentation pattern, confirming the structure. The retention index can be a useful parameter for identification. For instance, the retention index for 3-methylpiperidine on a non-polar column is 823[1]. The addition of a pentyl group would significantly increase this retention index.

Protocol for GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Presentation:

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Molecular Weight 155.28 g/mol
Molecular Formula C₁₀H₂₁N
Major Mass Fragments (m/z) 155 (M+), 98 (base peak, [M-C₄H₉]⁺), 84, 70, 56, 43

Note: The fragmentation pattern is predicted based on the analysis of other piperidine alkaloids, where the loss of the alkyl side chain is a major fragmentation pathway[2].

Workflow for GC-MS Analysis:

GCMS_Workflow Sample Sample Preparation (Dissolution in suitable solvent) GC_Injection GC Injection Sample->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Spectrum and Chromatogram) Detection->Data_Processing Report Final Report Data_Processing->Report

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For piperidine derivatives, reversed-phase HPLC is a common approach. The separation of positional isomers, such as 1-pentyl-, 2-pentyl-, 3-pentyl-, and 4-pentylpiperidine, can be challenging and may require careful method development[3][4].

Application Note:

A reversed-phase HPLC method with UV detection can be developed for the quantification of this compound. Due to the lack of a strong chromophore in the molecule, derivatization might be necessary for sensitive detection. However, for concentration analysis, detection at lower wavelengths (e.g., 200-220 nm) may be sufficient.

Protocol for HPLC Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Start with 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Data Presentation:

Table 2: Expected HPLC Data for this compound

ParameterExpected Value
Retention Time Dependent on the specific HPLC conditions
Purity (%) Determined by peak area percentage
Quantification Based on a calibration curve of known standards

Logical Diagram for HPLC Method Development:

HPLC_Development Start Define Analytical Goal (Purity, Quantification) Column_Selection Column Selection (C18, C8) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water, pH) Column_Selection->Mobile_Phase Detection_Params Detector Settings (Wavelength) Mobile_Phase->Detection_Params Gradient_Elution Gradient Optimization Detection_Params->Gradient_Elution Validation Method Validation (Linearity, Precision, Accuracy) Gradient_Elution->Validation Final_Method Finalized HPLC Protocol Validation->Final_Method

Caption: Logical workflow for HPLC method development.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Application Note:

The ¹H NMR spectrum will show characteristic signals for the protons on the piperidine ring and the pentyl side chain. The chemical shifts and coupling patterns can be used to confirm the substitution pattern. For example, in 3-butylpiperidine, the protons of the piperidine ring appear in the range of 1.13-3.13 ppm[5]. Similar shifts would be expected for this compound. The ¹³C NMR will show distinct signals for each carbon atom, confirming the carbon skeleton.

Protocol for NMR Analysis:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment.

Data Presentation:

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Piperidine N-H~1.5-2.5 (broad)br s
Piperidine Ring Protons~1.0-3.0m
Pentyl CH₂ (alpha to ring)~1.2-1.4m
Pentyl CH₂ (internal)~1.2-1.4m
Pentyl CH₃~0.9t

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
Piperidine C2, C6~45-55
Piperidine C3~35-45
Piperidine C4, C5~25-35
Pentyl Chain Carbons~14-40

Note: These are estimated chemical shifts based on data for similar 3-alkylpiperidines[5]. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Application Note:

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-H bonds. The spectrum for 1-pentylpiperidine shows C-H stretching vibrations just below 3000 cm⁻¹ and N-H bending vibrations around 1650 cm⁻¹[6]. Similar absorptions are expected for the 3-pentyl isomer, with the addition of a distinct N-H stretching band for the secondary amine.

Protocol for IR Analysis:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

Table 5: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300-3500Medium, broad
C-H Stretch (alkane)2850-2960Strong
N-H Bend1590-1650Medium
C-H Bend1350-1470Medium

Summary of Analytical Methods

The following diagram summarizes the integrated analytical approach for the characterization of this compound.

Characterization_Pathway cluster_Chromatography Chromatographic Analysis cluster_Spectroscopy Spectroscopic Analysis GCMS GC-MS (Identity, Purity, Structure) HPLC HPLC (Purity, Quantification) NMR NMR ('H, '³C, 2D) (Definitive Structure) IR IR (Functional Groups) Sample This compound Sample Sample->GCMS Sample->HPLC Sample->NMR Sample->IR

Caption: Integrated analytical pathway for this compound.

By employing this combination of chromatographic and spectroscopic techniques, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and structural integrity for research, development, and quality control purposes.

References

Application Notes and Protocols: 3-Pentylpiperidine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1] Its saturated heterocyclic structure allows for three-dimensional diversity, enabling precise spatial orientation of substituents to optimize interactions with biological targets. The piperidine ring can influence critical drug properties such as basicity, lipophilicity, and metabolic stability, thereby enhancing pharmacokinetic profiles.[2] This document focuses on the utility of the 3-pentylpiperidine scaffold, a specific embodiment of this versatile heterocycle, in the design and discovery of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

The introduction of an alkyl substituent at the 3-position of the piperidine ring, such as a pentyl group, offers a strategic vector for exploring lipophilic pockets within target proteins while maintaining the core's favorable pharmacological properties. This application note provides a summary of synthetic approaches to this compound derivatives, presents hypothetical biological data to illustrate its potential, and offers detailed protocols for its synthesis and evaluation in relevant biological assays.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound is through the catalytic hydrogenation of 3-pentylpyridine. This method is advantageous due to the commercial availability of the starting pyridine derivative and the generally high yields and selectivity of the reduction process.[3][4][5]

Workflow for the Synthesis of this compound:

G cluster_0 Synthesis of this compound Start 3-Pentylpyridine Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2) Start->Hydrogenation Reactant Workup Reaction Work-up (Filtration, Concentration) Hydrogenation->Workup Crude Product Purification Purification (Distillation or Chromatography) Workup->Purification Purified Product Product This compound Purification->Product Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 3-Pentylpyridine

  • Rhodium on carbon (5% Rh/C)

  • Ethanol (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 3-pentylpyridine (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 5% rhodium on carbon (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Reaction Work-up: Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Dilute the reaction mixture with ethanol and filter through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with additional ethanol.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude this compound by vacuum distillation or flash column chromatography on silica gel to obtain the final product.

Application in Targeting Neurological Pathways

Derivatives of the this compound scaffold are promising candidates for modulating neurotransmitter systems, such as dopaminergic and serotonergic pathways, which are implicated in a variety of neurological and psychiatric disorders. The pentyl group can engage with hydrophobic regions of receptor binding pockets, potentially enhancing affinity and selectivity.

Potential Signaling Pathway Modulation:

G cluster_0 Modulation of Dopamine/Serotonin Signaling Ligand This compound Derivative Receptor Dopamine/Serotonin Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to G cluster_0 Structure-Activity Relationship (SAR) Exploration Scaffold This compound Scaffold Modification Chemical Modification (e.g., N-substitution) Scaffold->Modification Synthesis Synthesis of Analog Library Modification->Synthesis Bioassay Biological Evaluation (Binding Assays) Synthesis->Bioassay Data_Analysis Data Analysis (IC50, Ki determination) Bioassay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation

References

Application Notes and Protocols: 3-Pentylpiperidine as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentylpiperidine, a substituted piperidine derivative, holds significant potential as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The piperidine moiety is a common scaffold in a multitude of approved drugs, and the 3-pentyl substitution offers a unique lipophilic handle to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This document provides detailed application notes on the utility of this compound in drug discovery and development, along with experimental protocols for its derivatization into a potential dopamine D2 receptor agonist.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous classes of pharmaceuticals, including antipsychotics, opioids, and antihistamines.[1][2] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a wide range of biological targets. 3-substituted piperidines, in particular, have been explored for their potential in developing selective ligands for various receptors. The introduction of a pentyl group at the 3-position of the piperidine ring imparts a degree of lipophilicity that can enhance blood-brain barrier penetration, a critical attribute for centrally acting drugs.

This compound as a Precursor for a Dopamine D2 Receptor Agonist

Derivatives of this compound have shown promise as dopamine D2 receptor agonists. Specifically, N-substituted analogs of 3-(3-hydroxyphenyl)piperidine have been investigated for their potent activity at dopamine autoreceptors.[3] The N-pentyl derivative, N-pentyl-3-(3-hydroxyphenyl)piperidine, has been identified as a potent compound in this class.[3] Dopamine D2 receptor agonists are a cornerstone in the treatment of Parkinson's disease and other neurological disorders.

Mechanism of Action: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal signaling. Upon activation by an agonist, such as a derivative of this compound, the D2 receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a reduction in its excitability.

DopamineD2_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ-subunits activate cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out Efflux Agonist This compound Derivative (Agonist) Agonist->D2R ATP ATP ATP->cAMP K_ion_in K+ K_ion_in->GIRK Synthesis_Workflow Start This compound Intermediate1 N-Protected This compound Start->Intermediate1 Protection (e.g., Boc) Intermediate2 Functionalized Piperidine Ring Intermediate1->Intermediate2 Ring Functionalization Intermediate3 3-(3-Methoxyphenyl)piperidine Derivative Intermediate2->Intermediate3 Suzuki or Buchwald-Hartwig Coupling with 3-bromoanisole Intermediate4 N-Pentyl-3-(3-methoxyphenyl)piperidine Intermediate3->Intermediate4 Deprotection & N-Alkylation with 1-bromopentane API 3-(3-Hydroxyphenyl)-N-pentylpiperidine Intermediate4->API Demethylation (e.g., BBr3)

References

Application Notes and Protocols for In Vitro Assay of 3-Pentylpiperidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentylpiperidine is a cyclic amine belonging to the piperidine family, a class of compounds with significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. The piperidine scaffold is a key pharmacophore in many biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and effects on the central nervous system. Specifically, this compound and its derivatives have been noted for their potential to modulate neurotransmitter systems, particularly dopamine and serotonin signaling pathways.

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of this compound. The protocols detailed below are designed to be adaptable for screening and mechanistic studies, providing researchers with the tools to investigate its potential therapeutic applications.

Data Presentation: Summary of Expected Activities of this compound Analogs

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the reported activities of structurally related piperidine derivatives. This data can serve as a reference for expected ranges of activity for this compound.

Assay TypeTarget/OrganismCompound TypeMeasurementValue
Neurotransmitter Transporter Binding Serotonin Transporter (SERT)3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesKᵢ2 - 400 nM[1]
Serotonin Receptor Binding 5-HT₁ₐ ReceptorAlkoxy-piperidine derivativesKᵢ12 - 17 nM[2][3]
Serotonin Receptor Binding 5-HT₇ ReceptorAlkoxy-piperidine derivativesKᵢ25 - 35 nM[2][3]
Serotonin Reuptake Inhibition Serotonin ReuptakeAlkoxy-piperidine derivativesIC₅₀85 - 177 nM[2][3]
Dopamine Receptor Binding D₂ ReceptorN-Phenylpiperazine analogsKᵢ~500-fold less than D₃
Dopamine Receptor Binding D₃ ReceptorN-Phenylpiperazine analogsKᵢ1.4 - 43 nM[4]
Dopamine Receptor Binding D₄ ReceptorPiperidine derivativespKᵢ6.12 - 8.79[5]
Antimicrobial Activity Staphylococcus aureusPiperidine derivativesZone of InhibitionVariable (mm)
Antimicrobial Activity Escherichia coliPiperidine derivativesZone of InhibitionVariable (mm)
Cytotoxicity Cancer Cell Lines (e.g., HeLa, MCF-7)Novel drug moleculesIC₅₀8.4 µM (for most potent analog against MCF-7)[6]
Anti-inflammatory Activity LPS-activated macrophagesPiperine derivativesIC₅₀ (NO inhibition)Variable (µM)[7]

Experimental Protocols

Neurotransmitter Receptor Binding Assays (Dopamine and Serotonin Receptors)

Objective: To determine the binding affinity of this compound for specific dopamine and serotonin receptor subtypes. This protocol is a general template for a competitive radioligand binding assay and should be optimized for the specific receptor subtype of interest.

Materials:

  • HEK293 cells transiently or stably expressing the human dopamine (e.g., D₂, D₃, D₄) or serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptor subtype of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Radioligand specific for the receptor subtype (e.g., [³H]Spiperone for D₂-like receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

  • Non-specific competitor (e.g., Haloperidol for D₂ receptors, Serotonin for 5-HT receptors).

  • This compound stock solution (in DMSO or appropriate solvent).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to ~80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the specific radioligand at a concentration near its Kₔ value.

    • For total binding wells, add vehicle control.

    • For non-specific binding wells, add a high concentration of the non-specific competitor.

    • For competition binding wells, add varying concentrations of this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the 96-well filter plates, followed by washing with ice-cold wash buffer.

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound against a panel of human cell lines.

Materials:

  • Human cell lines (e.g., HeLa, MCF-7, and a non-cancerous line like HEK293).[6]

  • Complete cell culture medium.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[8]

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 24 or 48 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • This compound stock solution.

  • Positive control antibiotic (e.g., Chloramphenicol).[7]

  • Spectrophotometer or microplate reader.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a fresh overnight culture of the test bacteria in MHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To evaluate the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • This compound stock solution.

  • Griess Reagent.

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with this compound for 24 hours.[7] Include a control group with cells treated with LPS only.

  • Measurement of Nitrite Concentration:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells.

    • Calculate the IC₅₀ value for NO inhibition.

Mandatory Visualizations

Signaling Pathways

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_synthesis Dopamine Synthesis Vesicle Vesicular Storage Dopamine_synthesis->Vesicle Packaging Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1R Dopamine->D1R Binds D2R D2R Dopamine->D2R Binds Gs Gs D1R->Gs Gi Gi D2R->Gi AC_stim AC_stim Gs->AC_stim Activates cAMP_inc cAMP_inc AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Activates Cellular_Response_D1 Cellular_Response_D1 PKA->Cellular_Response_D1 AC_inhib AC_inhib Gi->AC_inhib Inhibits cAMP_dec cAMP_dec AC_inhib->cAMP_dec Cellular_Response_D2 Cellular_Response_D2 cAMP_dec->Cellular_Response_D2

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Serotonin_synthesis Serotonin Synthesis Vesicle Vesicular Storage Serotonin_synthesis->Vesicle Packaging Serotonin Serotonin (5-HT) Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT1R 5HT1R Serotonin->5HT1R Binds 5HT2R 5HT2R Serotonin->5HT2R Binds Gi Gi 5HT1R->Gi Gq Gq 5HT2R->Gq AC_inhib AC_inhib Gi->AC_inhib Inhibits cAMP_dec cAMP_dec AC_inhib->cAMP_dec Cellular_Response_Inhibitory Cellular_Response_Inhibitory cAMP_dec->Cellular_Response_Inhibitory PLC PLC Gq->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Ca_inc Ca_inc IP3_DAG->Ca_inc Cellular_Response_Excitatory Cellular_Response_Excitatory Ca_inc->Cellular_Response_Excitatory

Experimental Workflow

Experimental_Workflow Start Start: This compound Characterization Compound_Prep Compound Preparation (Stock Solution & Dilutions) Start->Compound_Prep Assay_Selection Assay Selection Compound_Prep->Assay_Selection Neuro_Assay Neurotransmitter Receptor Binding Assay Assay_Selection->Neuro_Assay CNS Activity? Cyto_Assay Cytotoxicity Assay (MTT) Assay_Selection->Cyto_Assay Toxicity? Antimicro_Assay Antimicrobial Assay (MIC) Assay_Selection->Antimicro_Assay Antimicrobial? Antiinflam_Assay Anti-inflammatory Assay (NO Inhibition) Assay_Selection->Antiinflam_Assay Anti-inflammatory? Data_Acquisition Data Acquisition Neuro_Assay->Data_Acquisition Cyto_Assay->Data_Acquisition Antimicro_Assay->Data_Acquisition Antiinflam_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, Ki, MIC) Data_Acquisition->Data_Analysis Conclusion Conclusion: Activity Profile of This compound Data_Analysis->Conclusion

References

Application of 3-Pentylpiperidine in Neurotransmitter Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentylpiperidine, a member of the 3-alkylpiperidine class of compounds, represents a scaffold of significant interest in the field of neuroscience and pharmacology. Piperidine derivatives are known to interact with a wide array of neurotransmitter receptors, playing crucial roles in modulating neuronal signaling. While specific quantitative data on the direct interaction of this compound with various neurotransmitter receptors is not extensively available in public literature, the broader class of 3-alkylpiperidines has been shown to exhibit activity at several key targets, including nicotinic acetylcholine receptors, sigma receptors, and dopamine receptors.

These application notes provide a framework for researchers to investigate the potential of this compound and related compounds as modulators of neurotransmitter receptors. The included protocols offer detailed methodologies for essential in vitro assays to characterize the pharmacological profile of such compounds.

Application Notes

Investigating Sigma Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that modulate a variety of signaling pathways and are implicated in neurological disorders and cancer.[1] Piperidine-based derivatives have been identified as potent sigma receptor ligands.[1][2] The exploration of this compound at these receptors could uncover novel therapeutic agents for conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders. Researchers can utilize radioligand binding assays to determine the affinity of this compound for both σ1 and σ2 receptors.

Probing the Nicotinic Acetylcholine Receptor (nAChR)

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[3] Dysfunctional nAChR signaling is associated with conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.[4] Piperidine derivatives have been shown to interact with the nAChR complex, acting as allosteric modulators that can alter the receptor's response to acetylcholine.[5][6] Investigating this compound at different nAChR subtypes could lead to the development of novel therapeutics with improved selectivity and fewer side effects. Functional assays, such as calcium flux imaging, are essential to characterize the modulatory effects of this compound on nAChR activity.

Exploring Dopamine Receptor Interactions

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to motor control, motivation, and reward. Their dysregulation is a hallmark of Parkinson's disease, schizophrenia, and addiction. Structurally related compounds, such as N-alkyl-3-phenylpiperidines, have been shown to be potent dopamine autoreceptor agonists. The pentyl substitution on the piperidine ring is a key structural feature that can influence potency and selectivity for dopamine receptor subtypes. The study of this compound at dopamine receptors could yield novel compounds for treating these debilitating neurological and psychiatric conditions. Radioligand binding and cAMP functional assays are critical for determining the affinity and functional effects of this compound at dopamine receptor subtypes.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates to guide researchers in organizing their experimental findings.

Table 1: Radioligand Binding Affinity of this compound at Various Neurotransmitter Receptors

Receptor SubtypeRadioligandKi (nM)
σ1--INVALID-LINK---PentazocineData to be determined
σ2[3H]DTGData to be determined
α7 nAChR[125I]α-BungarotoxinData to be determined
D2 Dopamine[3H]SpiperoneData to be determined
D3 Dopamine[3H]SpiperoneData to be determined
5-HT1A Serotonin[3H]8-OH-DPATData to be determined

Table 2: Functional Activity of this compound at Neurotransmitter Receptors

Receptor SubtypeAssay TypeParameterValue
σ1Calcium FluxEC50 (nM)Data to be determined
α7 nAChRCalcium FluxEC50 / IC50 (nM)Data to be determined
D2 DopaminecAMP AccumulationEC50 / IC50 (nM)Data to be determined
5-HT1A SerotonincAMP AccumulationEmax (%)Data to be determined

Experimental Protocols

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., --INVALID-LINK---Pentazocine for σ1 receptors)

  • Non-labeled competing ligand (for non-specific binding determination)

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the cell membranes.

  • For total binding wells, add vehicle control.

  • For non-specific binding wells, add a high concentration of the non-labeled competing ligand.

  • To the experimental wells, add the different concentrations of this compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional effect (agonist or antagonist activity) of this compound on a Gi- or Gs-coupled receptor.

Materials:

  • Cells stably expressing the GPCR of interest

  • This compound stock solution

  • Forskolin (for Gi-coupled receptors)

  • Known agonist and antagonist for the receptor

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

Methodology:

  • Seed the cells in a 96-well plate and culture overnight.

  • For Gi-coupled receptors (agonist mode): a. Pre-treat cells with varying concentrations of this compound. b. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. c. Incubate for a specified time.

  • For Gi-coupled receptors (antagonist mode): a. Pre-treat cells with varying concentrations of this compound. b. Add a known agonist at its EC80 concentration. c. Stimulate with a fixed concentration of forskolin. d. Incubate for a specified time.

  • For Gs-coupled receptors (agonist mode): a. Treat cells with varying concentrations of this compound. b. Incubate for a specified time.

  • For Gs-coupled receptors (antagonist mode): a. Pre-treat cells with varying concentrations of this compound. b. Add a known agonist at its EC80 concentration. c. Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate EC50 or IC50 values using non-linear regression.

Protocol 3: Calcium Flux Assay

Objective: To measure the effect of this compound on intracellular calcium mobilization, typically mediated by Gq-coupled receptors or ion channels.

Materials:

  • Cells expressing the receptor or ion channel of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with HEPES)

  • This compound stock solution

  • Known agonist and antagonist

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)

Methodology:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C in the dark for 1 hour to allow for dye loading.

  • Prepare a plate with serial dilutions of this compound (and agonist/antagonist controls).

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for a few seconds.

  • The instrument will then automatically inject the compounds from the compound plate into the cell plate.

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response or the area under the curve.

  • Generate dose-response curves and calculate EC50 or IC50 values.

Visualizations

G_Protein_Coupled_Receptor_Signaling cluster_0 Cell Membrane Ligand This compound (Ligand) Receptor GPCR Ligand->Receptor Binds G_Protein G Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: G Protein-Coupled Receptor (GPCR) Signaling Pathway.

Ligand_Gated_Ion_Channel_Signaling cluster_0 Cell Membrane Ligand This compound (Ligand) Receptor Ligand-Gated Ion Channel (e.g., nAChR) Ligand->Receptor Binds Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) Receptor->Ion_Influx Opens Channel Membrane_Depolarization Membrane Depolarization Ion_Influx->Membrane_Depolarization Causes Cellular_Response Cellular Response Membrane_Depolarization->Cellular_Response Leads to

Caption: Ligand-Gated Ion Channel Signaling Pathway.

Experimental_Workflow A Compound Synthesis & Characterization (this compound) B Primary Screening: Radioligand Binding Assays A->B C Data Analysis: Determine Ki values B->C D Secondary Screening: Functional Assays (cAMP, Calcium Flux) C->D Active Compounds E Data Analysis: Determine EC50/IC50 & Emax D->E F Lead Optimization E->F Potent & Efficacious Compounds G In Vivo Studies F->G

Caption: High-Throughput Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Catalytic Hydrogenation for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of piperidine synthesis via catalytic hydrogenation of pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of pyridine to piperidine?

A1: The most frequently employed heterogeneous catalysts for the hydrogenation of pyridine to piperidine include platinum-based catalysts (e.g., PtO₂, Pt/C), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and Raney Nickel (Raney-Ni)[1][2]. Rhodium oxide (Rh₂O₃) has also been identified as a highly active catalyst for this transformation under mild conditions[2].

Q2: What are typical reaction conditions for achieving high yields of piperidine?

A2: Achieving high yields in piperidine synthesis often requires elevated temperatures and pressures. Typical conditions can range from room temperature to over 100°C and hydrogen pressures from 30 to 100 bar[3]. However, the use of specific catalysts, such as Rh₂O₃, can allow for milder conditions (e.g., 40°C and 5 bar H₂)[2]. The choice of solvent also plays a crucial role, with protic solvents like glacial acetic acid often being used to enhance catalytic activity, particularly with PtO₂ catalysts[4].

Q3: How can I improve the reactivity of pyridine for hydrogenation?

A3: The aromaticity of the pyridine ring makes it relatively stable and sometimes challenging to reduce[5]. To enhance its reactivity, pyridine can be converted to a pyridinium salt by using an acid, such as HCl[6]. This activation strategy lowers the energy barrier for reduction by creating a partial positive charge on the ring, making it more susceptible to hydrogenation[6].

Q4: What are some common side reactions or byproducts in piperidine synthesis?

A4: Common side reactions include the formation of partially hydrogenated intermediates and, in the case of substituted pyridines, dehalogenation if halogen substituents are present[2]. For pyridinecarbonitriles, the nitrile group can also be hydrogenated, and the selectivity between ring saturation and nitrile reduction needs to be carefully controlled[7]. In some cases, catalyst poisoning by the nitrogen atom of pyridine can occur, leading to decreased catalyst activity[2].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic hydrogenation of pyridine.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation or poisoning.[2] 2. Insufficient hydrogen pressure or temperature.[3] 3. Poor mixing. 4. Inactive catalyst.1. Increase catalyst loading. Consider using a fresh batch of catalyst. Pre-reducing the catalyst (e.g., Rh₂O₃) may be necessary[8]. 2. Systematically increase the hydrogen pressure (e.g., from 30 to 80 bar) and temperature (e.g., from 60 to 100°C)[3]. 3. Ensure efficient stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen. 4. Verify the activity of the catalyst with a standard reaction.
Low Yield of Piperidine 1. Incomplete reaction. 2. Formation of byproducts. 3. Steric hindrance in the substrate.[2]1. Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS. 2. Optimize reaction conditions (temperature, pressure, solvent) to favor the desired product. The use of acidic additives can sometimes improve selectivity[7]. 3. For sterically hindered pyridines, harsher reaction conditions (higher temperature and pressure) or a more active catalyst may be required[2].
Poor Chemoselectivity (for functionalized pyridines) 1. Reduction of other functional groups (e.g., nitro, keto, olefin).[2] 2. Dehalogenation of halogenated pyridines.[2]1. Screen different catalysts. For example, Rh₂O₃ has shown good tolerance for some functional groups but reduces others[2]. Adjusting the solvent and the amount of acidic additive can also tune chemoselectivity[7]. 2. This is a common issue. Milder reaction conditions might help, but dehalogenation is often difficult to avoid with catalysts like Pd/C.
Inconsistent Results 1. Variability in catalyst quality. 2. Purity of starting materials and solvent. 3. Leaks in the hydrogenation apparatus.1. Use a catalyst from a reliable supplier and from the same batch for a series of experiments. 2. Ensure the pyridine substrate and solvent are pure and dry. 3. Thoroughly check the reaction setup for any leaks to ensure consistent hydrogen pressure.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Pyridine Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (bar)SolventYield (%)Reference
PtO₂Substituted PyridinesRoom Temp50 - 70Glacial Acetic Acid-[4]
Rh₂O₃Alkyl Pyridines405TFEHigh[2]
10% Pd/C4-Pyridinecarbonitrile306Water/Dichloromethane98 (as salt)[7]
Raney-NiPyridine170 - 200---[9]
Rh/CPyridinecarbonitrile11040Water97[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using a Parr Hydrogenator

  • Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 5 mol% of Pd/C) and add it to the reaction vessel.

  • Solvent and Substrate Addition: Add the solvent (e.g., methanol or ethanol) to the reaction vessel, followed by the pyridine substrate.

  • Assembly and Purging: Seal the reaction vessel and connect it to the hydrogenator. Purge the system with nitrogen gas three times to remove air, and then purge with hydrogen gas three times.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen tank or by taking aliquots (if the setup allows) for analysis by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude piperidine can be purified by distillation or chromatography.

Protocol 2: Hydrogenation of Functionalized Pyridines using Rh₂O₃ under Mild Conditions [2]

  • Reaction Setup: To a vial, add the functionalized pyridine substrate (0.8 mmol), rhodium oxide (Rh₂O₃, 1 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (TFE, 1 mL).

  • Hydrogenation: Place the vial in a high-pressure reactor. Purge the reactor with hydrogen gas. Pressurize the reactor to 5 bar with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 40°C and stir for 16 hours.

  • Analysis: After cooling and venting the reactor, determine the product yield by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst 1. Add Catalyst solvent_substrate 2. Add Solvent & Substrate catalyst->solvent_substrate seal_purge 3. Seal & Purge solvent_substrate->seal_purge pressurize_heat 4. Pressurize & Heat seal_purge->pressurize_heat monitor 5. Monitor Reaction pressurize_heat->monitor cool_vent 6. Cool & Vent monitor->cool_vent filter 7. Filter Catalyst cool_vent->filter purify 8. Purify Product filter->purify

Caption: Experimental workflow for catalytic hydrogenation.

troubleshooting_yield cluster_low_conversion Low Conversion cluster_high_conversion High Conversion start Low Piperidine Yield check_conversion Check Pyridine Conversion start->check_conversion catalyst_issue Catalyst Inactive/Poisoned? check_conversion->catalyst_issue Low byproducts Byproducts Formed? check_conversion->byproducts High conditions_issue Conditions Too Mild? catalyst_issue->conditions_issue No increase_catalyst Increase Catalyst Loading / Use Fresh Catalyst catalyst_issue->increase_catalyst Yes increase_conditions Increase Temp/Pressure conditions_issue->increase_conditions Yes optimize Optimize Conditions (Solvent, Additives) byproducts->optimize Yes

Caption: Troubleshooting guide for low piperidine yield.

References

Challenges in the scale-up of 3-Pentylpiperidine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3-Pentylpiperidine production. The primary industrial synthesis route is the catalytic hydrogenation of 3-pentylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for producing this compound? A1: The most common industrial method for producing this compound is the catalytic hydrogenation of 3-pentylpyridine. This process involves reacting 3-pentylpyridine with hydrogen gas in the presence of a metal catalyst to saturate the pyridine ring.[1] This method is favored for its efficiency and directness.

Q2: Which catalysts are recommended for the hydrogenation of 3-pentylpyridine? A2: A range of heterogeneous catalysts can be used, with the choice depending on factors like cost, desired stereoselectivity, and tolerance to impurities. Commonly used catalysts include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst.[2]

  • Platinum(IV) Oxide (PtO₂): Often effective but can be more expensive.[2]

  • Rhodium on Carbon (Rh/C): Another effective but costly option.[2]

  • Raney Nickel (Ra-Ni): A cost-effective catalyst, though it can be pyrophoric and requires careful handling.[3][4] It is highly active for reducing various functional groups.[4]

Q3: What are the typical reaction conditions for this hydrogenation? A3: The saturation of the pyridine ring is challenging and generally requires high pressure and elevated temperatures to achieve full conversion in a reasonable timeframe.[5] Typical conditions are:

  • Hydrogen Pressure: 30 - 100 bar (435 - 1450 psi)

  • Temperature: 60 - 100 °C

  • Solvent: Protic solvents like ethanol, methanol, or acetic acid are common. Acetic acid can help to activate the pyridine ring.[5][6]

Q4: What are the primary safety concerns during the scale-up of this process? A4: Key safety concerns include:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The process requires appropriately rated high-pressure reactors and robust safety protocols.

  • Pyrophoric Catalysts: Dry Raney Nickel and, to a lesser extent, dry Pd/C can ignite spontaneously upon exposure to air.[4] They should be handled as slurries in a solvent or under an inert atmosphere.

  • Exothermic Reaction: Catalytic hydrogenation is an exothermic process. A robust cooling system and careful monitoring of the internal temperature are critical during scale-up to prevent thermal runaway.

Troubleshooting Guide

Issue 1: Low or Stalled Reaction Conversion

Q: My hydrogenation of 3-pentylpyridine is very slow or has stopped before reaching completion. What are the possible causes and solutions?

A: This is a common issue in catalytic hydrogenation and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Catalyst Inactivity or Deactivation. The catalyst may be old, of poor quality, or poisoned by impurities in the starting material, solvent, or hydrogen gas.[6][7] Sulfur and other heteroatoms are common poisons.[6]

    • Solution:

      • Use a Fresh Catalyst: Ensure the catalyst is from a reliable supplier and has been stored correctly.

      • Test for Poisons: Analyze the 3-pentylpyridine starting material for impurities, particularly sulfur-containing compounds. If present, purify the starting material by distillation or other methods.

      • Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) can sometimes overcome minor poisoning issues.[6]

      • Change Catalyst Type: Some catalysts are more resistant to poisoning than others. If sulfur is a known issue, catalysts like molybdenum disulfide might be considered, though they are more common in hydrodenitrogenation processes.[1]

  • Cause 2: Insufficient Hydrogen Mass Transfer. On a larger scale, ensuring hydrogen gas effectively reaches the catalyst surface can be a limiting factor.[8]

    • Solution:

      • Increase Agitation Speed: More vigorous stirring improves the gas-liquid dispersion and increases the rate of hydrogen dissolution.

      • Improve Reactor Design: Ensure the reactor's agitator is designed for efficient gas dispersion in a three-phase system.[9]

      • Increase Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen in the solvent, driving the reaction forward.[5]

  • Cause 3: Sub-optimal Reaction Conditions. The temperature or pressure may be too low for the specific catalyst and substrate.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature within safe limits for the solvent and equipment.

      • Increase Pressure: Gradually increase the hydrogen pressure. For pyridine ring saturation, pressures of 80-90 bar are sometimes necessary for full conversion.[5]

Issue 2: Poor Selectivity and Formation of Byproducts

Q: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize them?

A: Byproduct formation is often related to the reaction conditions and catalyst choice. The most common byproducts are from incomplete reduction or side reactions.

  • Byproduct 1: Partially Hydrogenated Intermediates (e.g., 3-Pentyl-1,2,3,6-tetrahydropyridine). This occurs when the reaction does not go to completion.

    • Solution: Follow the troubleshooting steps for low conversion (increase pressure, temperature, reaction time, or catalyst activity).

  • Byproduct 2: N-Pentylpiperidine. This can arise from a side reaction known as hydrogenolysis, where the C-N bonds within the ring are cleaved and reformed.

    • Solution:

      • Lower Reaction Temperature: Hydrogenolysis is often more prevalent at higher temperatures.

      • Change Catalyst: Rhodium-based catalysts are sometimes reported to have lower tendencies for hydrogenolysis compared to palladium.

  • Byproduct 3: Piperidine and Pentane. This results from the complete hydrogenolysis (cleavage) of the C-C bond between the pentyl group and the piperidine ring.

    • Solution:

      • Use Milder Conditions: Reduce temperature and pressure.

      • Select a Less Aggressive Catalyst: Platinum-based catalysts can sometimes be more prone to hydrogenolysis than palladium-based ones under certain conditions.

Data Presentation

The following tables summarize typical conditions and performance indicators for the catalytic hydrogenation of substituted pyridines, which serve as a proxy for the this compound process.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical Loading (wt%)Pressure (bar)Temperature (°C)Key Characteristics
Pd/C 5 - 10%50 - 10070 - 120General purpose, good activity, susceptible to sulfur poisoning.[2]
PtO₂ 1 - 5%50 - 8025 - 80Highly active, can operate at lower temperatures, may cause hydrogenolysis.[2]
Rh/C 1 - 5%30 - 7040 - 80Good for amine-substituted pyridines, less prone to hydrogenolysis.[10]
Raney® Ni 10 - 20%50 - 15080 - 150Cost-effective, very active, requires careful handling (pyrophoric).[4]

Table 2: Effect of Process Parameters on Reaction Outcome

ParameterEffect of IncreasePotential Negative Impact of Increase
Temperature Increases reaction rate.May increase byproduct formation (hydrogenolysis).[5]
Pressure Increases reaction rate, can improve selectivity (e.g., favor cis isomer).[5]Higher capital and operational costs for equipment.
Agitation Improves mass transfer, increases reaction rate.High shear could cause catalyst attrition.
Catalyst Loading Increases reaction rate.Higher cost, more difficult filtration post-reaction.

Experimental Protocols

Protocol 1: Scale-up of this compound via Catalytic Hydrogenation

This protocol describes a representative procedure for the hydrogenation of 3-pentylpyridine in a 5L high-pressure reactor.

  • Reactor Preparation:

    • Ensure the 5L stainless steel autoclave is clean, dry, and rated for at least 150 bar and 200 °C.

    • Inert the reactor by purging with nitrogen gas three times.

  • Catalyst Loading:

    • Under a nitrogen atmosphere or as a wet slurry, carefully add 50 g of 10% Pd/C catalyst (50% wet) to the reactor.

    • Immediately add 500 mL of ethanol to the reactor to keep the catalyst fully wetted.

  • Charge Reactant:

    • In a separate container, dissolve 1.0 kg (6.7 moles) of 3-pentylpyridine in 2.0 L of ethanol.

    • Transfer the 3-pentylpyridine solution to the reactor via a charging port.

    • Rinse the container with an additional 500 mL of ethanol and add it to the reactor.

  • Reaction Execution:

    • Seal the reactor and begin agitation at 800 RPM.

    • Pressurize and vent the reactor with nitrogen (5 bar) three times to remove residual air.

    • Pressurize and vent the reactor with hydrogen (10 bar) three times.

    • Pressurize the reactor to 80 bar with hydrogen.

    • Heat the reactor to 80 °C. The pressure will increase as the temperature rises. Maintain the pressure at 80-90 bar by feeding hydrogen from a reservoir as it is consumed.

    • Monitor the reaction by observing the rate of hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This is expected to take 8-16 hours.

  • Work-up and Product Isolation:

    • Cool the reactor to ambient temperature (< 25 °C).

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen three times.

    • Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet with water until it can be safely quenched or stored.

    • Rinse the reactor and the filter cake with ethanol (2 x 250 mL).

    • Combine the filtrate and washes. Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Protocol 2: In-process Monitoring by GC-MS
  • Sample Preparation:

    • Carefully take a ~0.1 mL aliquot from the reaction mixture.

    • Dilute the sample with 1 mL of ethanol.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove catalyst particles.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min.

    • MS Detector: Scan mode from 40 to 400 m/z.

  • Analysis:

    • Monitor the disappearance of the 3-pentylpyridine peak (approx. retention time and m/z to be determined by running a standard).

    • Monitor the appearance of the this compound product peak.

    • Identify any significant impurity peaks by comparing their mass spectra to a library.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Inert 5L Reactor (N2 Purge) p2 Charge Catalyst (10% Pd/C, wet) p1->p2 p3 Charge Substrate (3-Pentylpyridine in EtOH) p2->p3 r1 Seal & Purge (N2 then H2) p3->r1 r2 Pressurize (80 bar H2) & Heat (80 °C) r1->r2 r3 Monitor H2 Uptake (8-16 hours) r2->r3 w1 Cool & Vent r3->w1 a1 In-Process Control (GC-MS) r3->a1 w2 Filter Catalyst (via Celite® pad) w1->w2 w3 Solvent Removal (Rotary Evaporation) w2->w3 w4 Vacuum Distillation w3->w4 a2 Final Product QC (GC, NMR, etc.) w4->a2 a1->r3 Continue/Stop

Caption: Experimental workflow for the production of this compound.

troubleshooting_guide start Problem: Low Conversion / Stalled Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_mass_transfer Is Mass Transfer Sufficient? check_catalyst->check_mass_transfer Yes action_catalyst_age Use fresh catalyst from a sealed container. check_catalyst->action_catalyst_age No check_conditions Are Conditions Optimal? check_mass_transfer->check_conditions Yes action_agitation Increase agitation speed. check_mass_transfer->action_agitation No action_temp Increase temperature. check_conditions->action_temp No end_node Problem Resolved check_conditions->end_node Yes (Re-evaluate other factors) action_catalyst_poison Analyze starting material for poisons (e.g., sulfur). Purify if necessary. action_catalyst_age->action_catalyst_poison action_catalyst_age->end_node action_catalyst_loading Increase catalyst loading. action_catalyst_poison->action_catalyst_loading action_pressure_mt Increase H2 pressure. action_agitation->action_pressure_mt action_agitation->end_node action_pressure_cond Increase H2 pressure. action_temp->action_pressure_cond action_temp->end_node

Caption: Troubleshooting decision tree for low reaction conversion.

References

Troubleshooting guide for the stereoselective synthesis of piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of piperidines. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My stereoselective piperidine synthesis is resulting in low enantioselectivity. What are the common causes and how can I improve it?

A1: Low enantioselectivity is a frequent issue and can stem from several factors. The choice of catalyst, ligand, solvent, and reaction temperature are all critical.

Troubleshooting Steps:

  • Ligand Screening: The chiral ligand is often the most crucial factor for achieving high enantioselectivity. If you are observing poor results, a thorough screening of different ligand families is recommended. For instance, in rhodium-catalyzed [2+2+2] cycloadditions, while TADDOL-based phosphoramidite ligands may result in poor selectivity, BINOL-based ligands like CKphos have been shown to significantly improve enantiomeric excess (ee).[1]

  • Catalyst System Optimization: The metal precursor and its combination with the ligand are key. For example, in the asymmetric hydrogenation of pyridinium salts, iridium(I) catalysts with P,N-ligands have proven effective.[2] Similarly, for asymmetric carbometalation of dihydropyridines, a rhodium source is crucial for reactivity.[3][4]

  • Solvent and Temperature Effects: The reaction solvent can significantly influence the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities. Temperature also plays a critical role; in many cases, lowering the reaction temperature can enhance enantioselectivity, although it may also decrease the reaction rate.

  • Substrate-Related Issues: The electronic and steric properties of your substrate can impact stereoselectivity. If possible, consider modifying the substituents on your starting material.

Q2: I am experiencing poor yields in my piperidine synthesis. What are the likely causes and how can I optimize the reaction for a better yield?

A2: Poor yields can be attributed to a variety of factors, including incomplete reactions, side product formation, and issues with reagents or catalysts.

Troubleshooting Steps:

  • Reagent and Catalyst Quality: Ensure the purity and activity of your reagents and catalyst. Catalysts, in particular, can be sensitive to air and moisture. Using freshly prepared or properly stored catalysts is crucial. For instance, in rhodium-catalyzed cycloadditions, the precatalyst [Rh(C2H4)2Cl]2 is often preferred for its efficiency.[1]

  • Reaction Conditions: Re-evaluate your reaction conditions, including concentration, temperature, and reaction time. Running the reaction at a higher concentration might improve bimolecular reactions, while adjusting the temperature can influence reaction kinetics and potentially reduce decomposition.

  • Protecting Group Strategy: The choice of protecting group on the nitrogen atom can significantly affect the reaction's outcome. Some protecting groups may not be stable under the reaction conditions, leading to side reactions and lower yields. For example, in peptide synthesis, which also involves amine protection, Fmoc is removed by a base like piperidine, while Boc is removed by acid.[5][6] The compatibility of your protecting group with all reaction steps is essential.

  • Purification Method: Yield loss during purification is common. Evaluate your purification technique. If you are using column chromatography, ensure the chosen stationary and mobile phases are appropriate for your compound to avoid decomposition or irreversible adsorption. Alternative purification methods like crystallization or distillation should be considered.[7][8]

Q3: I am struggling with the diastereoselectivity of my polysubstituted piperidine synthesis. How can I control the formation of the desired diastereomer?

A3: Achieving high diastereoselectivity in the synthesis of polysubstituted piperidines often relies on controlling the approach of reagents to a chiral center or a cyclic intermediate.

Troubleshooting Steps:

  • Stereo-directing Groups: The presence of existing stereocenters on your substrate can direct the stereochemical outcome of subsequent reactions. For example, a stereocenter introduced in an asymmetric catalytic step can control the diastereoselectivity of a subsequent hydrogenation.[1]

  • Reaction Mechanism and Intermediates: Understanding the reaction mechanism can provide insights into controlling diastereoselectivity. For instance, in the synthesis of piperidin-4-ols via a gold-catalyzed cyclization, a subsequent chemoselective reduction and spontaneous Ferrier rearrangement leads to the all-cis isomer.[9]

  • Thermodynamic vs. Kinetic Control: Consider whether your reaction is under kinetic or thermodynamic control. It may be possible to epimerize an undesired diastereomer to the more stable, desired product. For example, cis-piperidines can sometimes be converted to their trans-diastereoisomers under thermodynamic conditions to relieve unfavorable 1,3-diaxial interactions.[10]

  • Catalyst and Reagent Choice: The choice of catalyst and reagents can have a profound impact on diastereoselectivity. For some reactions, specific catalysts are known to favor the formation of one diastereomer over another.

Data and Protocols

Table 1: Ligand Effects on Enantioselectivity in a Rhodium-Catalyzed [2+2+2] Cycloaddition
EntryLigandProduct Ratio (3:4)Yield of 3 (%)ee of 3 (%)
1T12.7:15388
2T2>19:12091
3T3>19:13393
4B1 (Guiphos)1:13040
5CKphos>19:17794

Data adapted from a study on catalytic asymmetric synthesis of polysubstituted piperidines.[1]

Experimental Protocol: Catalytic Asymmetric Deprotonation-Aldehyde Trapping-Ring Expansion

This protocol describes a method to deliver chiral β-hydroxy piperidines from N-Boc pyrrolidine.[11]

  • Deprotonation: To a solution of N-Boc pyrrolidine (1.0 equiv) and a chiral ligand (e.g., (-)-sparteine, 0.3 equiv) in a suitable solvent (e.g., THF) at -78 °C, add s-BuLi (1.3 equiv) dropwise. Stir the mixture for the specified time to allow for the formation of the chiral organolithium intermediate.

  • Aldehyde Trapping: To the solution from step 1, add the desired aldehyde (1.0 equiv) and stir at -78 °C until the reaction is complete (monitored by TLC).

  • Ring Expansion: Quench the reaction with a suitable aqueous solution and allow the mixture to warm to room temperature. The subsequent ring expansion occurs to form the β-hydroxy piperidine.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Logic for Low Stereoselectivity

troubleshooting_stereoselectivity start Low Stereoselectivity Observed ligand Screen Different Ligand Families (e.g., BINOL vs. TADDOL) start->ligand Is the ligand optimal? catalyst Optimize Catalyst System (Metal Precursor & Additives) start->catalyst Is the catalyst system tuned? conditions Vary Reaction Conditions (Solvent, Temperature) start->conditions Are conditions optimized? substrate Modify Substrate (Steric/Electronic Properties) start->substrate Is the substrate suitable? outcome Improved Stereoselectivity ligand->outcome catalyst->outcome conditions->outcome substrate->outcome

Caption: A flowchart for troubleshooting low stereoselectivity.

General Workflow for Catalytic Asymmetric Synthesis of Piperidines

asymmetric_synthesis_workflow start Starting Materials (e.g., Pyridine, Imine) reaction Asymmetric Catalytic Reaction (e.g., Hydrogenation, Cycloaddition) start->reaction intermediate Chiral Intermediate (e.g., Tetrahydropyridine) reaction->intermediate purification Purification (Chromatography, Crystallization) intermediate->purification product Enantioenriched Piperidine purification->product analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) product->analysis

References

Technical Support Center: 3-Pentylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pentylpiperidine. The content focuses on managing common impurities that may arise during synthesis, particularly through the catalytic hydrogenation of 3-pentylpyridine, a common synthetic route.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to impurities in your this compound synthesis.

Problem 1: Final product contains significant amount of starting material (3-pentylpyridine).

  • Question: My post-reaction analysis (GC-MS, NMR) shows a high percentage of unreacted 3-pentylpyridine. What could be the cause?

  • Answer: Incomplete hydrogenation is the most likely cause. This can stem from several factors:

    • Catalyst Inactivity: The catalyst (e.g., Pd/C, PtO₂) may be old, poisoned, or used in insufficient quantity.

    • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to effectively drive the reduction of the pyridine ring.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Use fresh, high-quality catalyst. Consider a higher catalyst loading.

    • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor.

    • Extend Reaction Time: Monitor the reaction progress over a longer period.

    • Improve Agitation: Ensure vigorous stirring throughout the reaction.

    • Check for Catalyst Poisons: Ensure all solvents and reagents are free from potential catalyst poisons like sulfur compounds.

Problem 2: Presence of unknown peaks in GC-MS analysis, potentially partially hydrogenated intermediates.

  • Question: I am observing peaks in my GC-MS that are not my product or starting material. Could these be partially hydrogenated intermediates?

  • Answer: Yes, it is common to have partially hydrogenated intermediates, such as 3-pentyl-1,2,3,6-tetrahydropyridine, especially if the reaction has not gone to completion. These arise from the stepwise reduction of the pyridine ring.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: The same steps for addressing unreacted starting material apply here. Extending the reaction time or increasing hydrogen pressure and/or catalyst loading will typically convert these intermediates to the final product.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the reaction temperature may be necessary.

Problem 3: Formation of low molecular weight, aliphatic amine impurities.

  • Question: My analysis indicates the presence of impurities that appear to be aliphatic amines, suggesting ring opening. How can I prevent this?

  • Answer: Ring opening is a known side reaction in the hydrogenation of pyridines, leading to the formation of various linear amines. This is often favored by harsh reaction conditions.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Avoid excessively high temperatures and pressures. A milder set of conditions, even if it requires a longer reaction time, can minimize ring-opening by-products.

    • Catalyst Selection: Some catalysts are more prone to inducing hydrogenolysis (cleavage of C-N bonds). If ring opening is a persistent issue, consider screening different catalysts (e.g., Rh/C may offer different selectivity compared to Pd/C).

Problem 4: Isomeric impurities (e.g., 2-pentylpiperidine, 4-pentylpiperidine) are detected.

  • Question: I have identified other positional isomers of pentylpiperidine in my final product. What is the source of these impurities?

  • Answer: The most probable source of isomeric impurities is the starting material. If your initial 3-pentylpyridine contains isomeric impurities (e.g., 2-pentylpyridine, 4-pentylpyridine), these will be hydrogenated along with your target molecule.

  • Troubleshooting Steps:

    • Analyze Starting Material: It is crucial to analyze the purity of the starting 3-pentylpyridine by a suitable method like GC-MS before starting the synthesis.

    • Purify Starting Material: If the starting material is impure, it should be purified (e.g., by fractional distillation) before use.

    • Purification of Final Product: If isomeric impurities are already present in the product, a careful fractional distillation under reduced pressure may be able to separate them, although this can be challenging due to potentially close boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The catalytic hydrogenation of 3-pentylpyridine is one of the most direct and widely used methods. This typically involves reacting 3-pentylpyridine with hydrogen gas in the presence of a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).[1]

Q2: What are the primary impurities I should be looking for in my this compound synthesis?

A2: The most common impurities include:

  • Unreacted 3-pentylpyridine: The starting material that has not been hydrogenated.

  • Partially hydrogenated intermediates: Such as various isomers of 3-pentyl-tetrahydropyridine.

  • Ring-opened by-products: Linear amines resulting from the cleavage of the piperidine ring under harsh conditions.

  • Isomeric impurities: 2-pentylpiperidine and 4-pentylpiperidine, which arise from impurities in the starting material.

Q3: How can I best analyze the impurity profile of my reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the impurity profile of your this compound synthesis. It allows for the separation of volatile components and their identification based on their mass spectra. For more detailed structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

Q4: What is the most effective method for purifying crude this compound?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound and separating it from impurities with different boiling points, such as the starting material and some by-products. For impurities that are difficult to separate by distillation, preparative chromatography may be necessary.

Q5: My final product has a yellow or brown color. What is the cause and how can I remove it?

A5: The color may be due to small amounts of polymeric or degradation by-products formed during the reaction or work-up. Often, these colored impurities are less volatile than the product. A careful fractional distillation should yield a colorless product. If the color persists, treatment with a small amount of activated carbon followed by filtration before distillation can be effective.

Quantitative Data Presentation

The following table presents a representative impurity profile for a typical synthesis of this compound via catalytic hydrogenation of 3-pentylpyridine. Please note that these values are illustrative and actual results will vary based on reaction conditions, catalyst, and starting material purity.

CompoundRetention Time (GC)Typical Abundance (%)Identification Method
This compound10.5 min> 95%GC-MS, NMR
3-Pentylpyridine12.2 min< 2%GC-MS, NMR
3-Pentyl-tetrahydropyridine11.1 min< 1%GC-MS
Ring-Opened By-productsVariable< 0.5%GC-MS
Isomeric ImpuritiesVariableDependent on starting materialGC-MS

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Pentylpyridine

Materials:

  • 3-Pentylpyridine (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Ethanol (or other suitable solvent like acetic acid)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Ensure the high-pressure reactor is clean and dry.

  • In the reactor vessel, dissolve 3-pentylpyridine in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere if dry.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Allow the reactor to cool to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrate and washings. The resulting solution contains the crude this compound.

Protocol 2: Purification of this compound by Fractional Distillation

Materials:

  • Crude this compound solution from Protocol 1

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle

  • Vacuum source

  • Collection flasks

Procedure:

  • Remove the solvent (ethanol) from the crude product solution using a rotary evaporator.

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude this compound oil to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Begin heating the distillation flask gently.

  • Apply vacuum to the system, reducing the pressure to the desired level (this will lower the boiling point and prevent degradation).

  • Slowly increase the temperature. Collect any low-boiling fractions, which may include residual solvent or volatile impurities.

  • Monitor the temperature at the head of the column. As the this compound begins to distill, the temperature should stabilize at its boiling point at the given pressure.

  • Collect the fraction that distills at a constant temperature. This is your purified product.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.

  • Analyze the purity of the collected fraction(s) by GC-MS or NMR.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 3-Pentylpyridine + H2, Pd/C Reaction Catalytic Hydrogenation Start->Reaction Workup Catalyst Filtration Reaction->Workup Crude Crude This compound Workup->Crude Distillation Fractional Distillation Crude->Distillation Transfer Pure Pure This compound Distillation->Pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_impurities Impurity Identification cluster_solutions Potential Solutions Impurity Impurity Detected? SM Starting Material (3-Pentylpyridine) Impurity->SM High boiling point Intermediate Partially Hydrogenated Intermediate Impurity->Intermediate Intermediate mass RingOpened Ring-Opened By-product Impurity->RingOpened Low MW, linear Isomer Isomeric Impurity Impurity->Isomer Same mass as product Sol_Incomplete Increase H2 pressure/ Extend reaction time/ Add fresh catalyst SM->Sol_Incomplete Intermediate->Sol_Incomplete Sol_Harsh Reduce temperature/ pressure RingOpened->Sol_Harsh Sol_SM_Purity Analyze and purify starting material Isomer->Sol_SM_Purity

Caption: Troubleshooting decision tree for impurity identification and resolution.

References

Overcoming low yield in the alkylation of piperidines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alkylation of Piperidines

Welcome to the technical support center for the alkylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the N-alkylation of piperidines.

Q1: My N-alkylation reaction has a very low yield. What are the most common causes?

Low yields in piperidine alkylation are often traced back to several key factors:

  • Over-alkylation (Quaternization): The N-alkylated piperidine product is often more nucleophilic than the starting piperidine, leading to a second alkylation event. This forms a quaternary ammonium salt, consuming your desired product. This is especially problematic when using highly reactive alkylating agents like methyl or benzyl halides.[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. An unsuitable base may not be strong enough to deprotonate the piperidinium salt intermediate, slowing or stalling the reaction.[3][4] The solvent affects the solubility of reagents and the reaction rate.[4][5][6]

  • Side Reactions: Depending on the substrate and alkylating agent, elimination reactions can compete with the desired substitution (S(_N)2) reaction, particularly with sterically hindered reagents.[7] If using a protic solvent like ethanol, the solvent itself can act as a nucleophile and react with the alkylating agent.[5][6]

  • Poor Reactivity of Alkylating Agent: Alkyl chlorides are generally less reactive than bromides or iodides. If you are using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a catalyst.[7][8]

  • Moisture: The presence of water can lead to the formation of undesired byproducts, especially when using hygroscopic reagents like potassium carbonate (K₂CO₃).[5]

Q2: How can I prevent the formation of the quaternary ammonium salt?

Minimizing the formation of the quaternary ammonium salt is crucial for achieving a high yield of the desired tertiary amine.

  • Control Stoichiometry: A common strategy is to use an excess of the starting piperidine relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the more abundant starting material rather than the product.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., using a syringe pump) to the reaction mixture helps maintain a low concentration of the electrophile, favoring mono-alkylation.[3]

  • Choice of Amine: In some cases, using a large excess of the amine (2-fold or more) can significantly improve the yield of the mono-alkylated product.[7]

Q3: What is the best base and solvent combination for my reaction?

The optimal choice depends on the specific piperidine derivative and the alkylating agent. However, some general guidelines apply.

  • Bases:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, mild bases suitable for many alkylations. Potassium carbonate (K₂CO₃) is widely used, often in polar aprotic solvents like DMF or acetonitrile.[1][3][4] Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective in some cases.[8]

    • Hindered Organic Bases (DIPEA): Non-nucleophilic, hindered bases like N,N-Diisopropylethylamine (DIPEA, or Hünig's base) are excellent choices as they scavenge the acid produced during the reaction without competing in the alkylation.[3] Yields of up to 70% have been reported using this method.[3]

    • Strong Bases (NaH): For less reactive systems, a strong base like sodium hydride (NaH) can be used to deprotonate the piperidine first, followed by the addition of the alkylating agent. This is typically done at 0°C in an anhydrous solvent like DMF.[3]

  • Solvents:

    • Polar Aprotic Solvents (DMF, Acetonitrile, DCM): These are generally the best choices. Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent at dissolving the reagents and facilitating the S(N)2 reaction.[4] Dichloromethane (DCM) is also a good option, particularly when using organic bases like DIPEA.[5][6]

    • Protic Solvents (Ethanol): While sometimes used, protic solvents like ethanol can interfere with the reaction by competing as a nucleophile, especially with highly reactive electrophiles like p-methoxybenzyl chloride.[5][6]

Below is a troubleshooting decision tree to help guide your optimization process.

G start Low Yield in Piperidine Alkylation check_sm Is Starting Material Consumed? start->check_sm no_sm Starting Material Remains check_sm->no_sm  No yes_sm Starting Material Consumed check_sm->yes_sm  Yes check_byproducts Multiple Spots on TLC? (Check for Byproducts) action_yes_sm1 Over-Alkylation (Quaternary Salt) check_byproducts->action_yes_sm1  Yes (Polar Spot) action_yes_sm2 Elimination or Other Side Reactions check_byproducts->action_yes_sm2  Yes (Other Spots) action_no_sm1 Increase Temperature or Reaction Time no_sm->action_no_sm1 action_no_sm2 Use a More Reactive Alkyl Halide (e.g., R-I > R-Br > R-Cl) no_sm->action_no_sm2 action_no_sm3 Use a Stronger Base (e.g., K2CO3 -> NaH) no_sm->action_no_sm3 action_no_sm4 Add Catalyst (e.g., cat. KI) no_sm->action_no_sm4 yes_sm->check_byproducts solution_quat Slowly Add Alkyl Halide Use Excess Piperidine action_yes_sm1->solution_quat solution_side Lower Temperature Use Less Hindered Reagents action_yes_sm2->solution_side

Troubleshooting flowchart for low-yield piperidine alkylation.

Q4: My alkyl bromide seems unreactive. How can I improve the conversion?

If you are facing low conversion with an alkyl bromide, especially if it is sterically hindered or less reactive:

  • Increase Temperature: Heating the reaction, sometimes to reflux, can significantly increase the rate. Microwave reactors can also be effective at reducing reaction times.[6][8]

  • Change Solvent: Switching to a more polar aprotic solvent like DMF can help.[8]

  • Finkelstein Reaction Conditions: Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can be highly effective. The iodide will displace the bromide in-situ to form the more reactive alkyl iodide, which then reacts faster with the piperidine.[8]

Data Summary: Reaction Condition Comparison

The selection of reagents can dramatically impact reaction outcomes. The following table summarizes qualitative and quantitative data gathered from various sources on the effectiveness of different conditions.

Base Solvent Alkylating Agent Temperature Reported Yield / Outcome Reference
K₂CO₃DMFAlkyl HalideRoom TempSuccessful, requires optimization[3]
NaHDry DMFAlkyl Halide0°C to RTEffective for less reactive systems[3]
DIPEAAcetonitrileAlkyl HalideRoom Temp to 70°CGood yields, reported < 70%[3]
K₂CO₃AcetoneAlkyl BromideRefluxLow conversion due to poor solubility[8]
K₂CO₃ + cat. KIDMFAlkyl Bromide160°C (MW)Yield improved from <10% to ~40%[8]
None (Excess Amine)AcetonitrileAlkyl Bromide/IodideRoom TempEffective, slow addition recommended[3]

Detailed Experimental Protocols

Here are two representative protocols for the N-alkylation of piperidine.

Protocol 1: General Alkylation using K₂CO₃ in DMF

This protocol is a standard and robust method for many piperidine derivatives.

Reagents:

  • Piperidine (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension vigorously.

  • Add the alkyl halide to the mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. If the reaction is slow, it can be heated to 50-70°C.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: Alkylation using DIPEA in Acetonitrile

This method is particularly useful for preventing side reactions as DIPEA is a non-nucleophilic base.[3]

Reagents:

  • Piperidine (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the piperidine in anhydrous acetonitrile.

  • Add DIPEA, followed by the alkyl halide.

  • Stir the mixture at room temperature until the reaction is complete as determined by TLC or LC-MS. Gentle heating (e.g., to 70°C) may be required for less reactive halides.[3]

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the resulting crude product by column chromatography.

The following diagram illustrates the general workflow for these experimental protocols.

G reagents reagents process process analysis analysis product product A Combine Piperidine, Solvent, and Base B Add Alkylating Agent A->B C Stir at RT or Heat B->C D Monitor Reaction (TLC / LC-MS) C->D D->C Incomplete E Aqueous Work-up (Quench & Extract) D->E Complete F Purification (Column Chromatography) E->F G Pure N-Alkyl Piperidine F->G

General experimental workflow for N-alkylation of piperidines.

References

Preventing racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of chiral piperidines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to maintaining stereochemical integrity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during chiral piperidine synthesis?

A1: Racemization, the formation of an equal mixture of enantiomers from a single pure enantiomer, can be triggered by several factors during synthesis. The most common causes include:

  • Formation of Achiral Intermediates: Reactions proceeding through planar, achiral intermediates like enols, enolates, or carbocations can lead to a loss of stereochemical information.[1][2] For example, a chiral center alpha to a carbonyl group can racemize under acidic or basic conditions through the formation of an enol or enolate intermediate.[2]

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for stereocenter inversion, leading to a loss of enantiomeric excess (ee).[3]

  • Inappropriate Base or Acid Catalysis: The choice of acid or base is critical. Strong bases can deprotonate a stereogenic carbon, forming a carbanion that may not be configurationally stable.[2] Similarly, acid catalysis can lead to the formation of carbocation intermediates, which are typically planar and achiral.[4]

  • Equilibrating Conditions: If the reaction conditions allow for a reversible process where the stereocenter is temporarily destroyed and reformed, racemization can occur until a thermodynamic equilibrium (a racemic mixture) is reached.

Q2: How does temperature affect the enantioselectivity of my reaction?

A2: Temperature is a critical parameter. While increasing the temperature can improve reaction rates and yields, it often comes at the cost of reduced enantioselectivity.[3] Higher thermal energy can lead to less selective bond formation and may promote side reactions or racemization pathways. In some cases, however, optimizing other parameters, such as using a bulkier substrate, can mitigate the loss of enantioselectivity at higher temperatures.[3]

Q3: Can my protecting group strategy influence racemization?

A3: Absolutely. The choice of protecting group, particularly on the piperidine nitrogen, can significantly impact stereochemical stability. For instance, the removal of a Boc (tert-butyloxycarbonyl) group under acidic conditions (e.g., HCl in dioxane) has been observed to cause a slight drop in optical purity in some 3-substituted piperidines.[5] The mechanism might involve transient formation of an achiral intermediate or an acid-catalyzed equilibrium. It is crucial to select protecting groups and deprotection conditions that are orthogonal to the stereocenter's stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or complete loss of enantiomeric excess (ee) in the final product.
Potential Cause Recommended Solution
Epimerization via Enolate/Enol Formation If the chiral center is adjacent to a carbonyl group, avoid strongly basic or acidic conditions that promote enolization.[2] Use milder, non-ionic bases or perform the reaction at lower temperatures. Consider protecting the carbonyl group if possible.
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction, it often enhances selectivity. Perform a temperature optimization study to find the best balance between reaction rate and enantiomeric excess.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed. Extended reaction times can lead to product racemization, even under otherwise optimal conditions.[3]
Unstable Intermediate If the reaction proceeds through a carbocation or carbanion, modify the substrate or reagents to stabilize the chiral intermediate or favor a mechanism that avoids it (e.g., an SN2-type reaction over an SN1-type).[1]
Inappropriate Solvent The polarity of the solvent can influence the stability of intermediates and transition states. Protic solvents, for example, can facilitate racemization of compounds prone to enolization.[6] Screen a range of aprotic solvents of varying polarity.
Problem 2: Poor diastereoselectivity in reactions creating a second chiral center.
Potential Cause Recommended Solution
Lack of Steric or Electronic Control The existing chiral center may not be exerting enough influence. Modify the substrate to include bulkier groups that can direct the approach of the incoming reagent. Alternatively, change the catalyst or reagent to one known for high diastereoselectivity in similar systems.
Flexible Conformation of the Piperidine Ring The piperidine ring can exist in multiple conformations (chair, boat, twist-boat). This flexibility can lead to different transition states and a mixture of diastereomers. Using N-acyl or other conformationally locking groups can restrict the ring to a more rigid conformation, improving facial selectivity.
Thermodynamic vs. Kinetic Control The observed product may be the more stable thermodynamic product, not the kinetically favored one. To favor the kinetic product, run the reaction at a lower temperature and for a shorter duration. To favor the thermodynamic product, use higher temperatures or conditions that allow for equilibration.

Data Summary: Effect of Reaction Conditions on Enantioselectivity

The following tables summarize quantitative data from the literature, illustrating how modifying reaction parameters can impact the enantiomeric excess (ee) of the product.

Table 1: Influence of Temperature and Substrate on Enantioselectivity in a 'Clip-Cycle' Piperidine Synthesis[3]
EntrySubstrate (Thioester)Temperature (°C)Time (h)Yield (%)Enantiomeric Ratio (er)
3p-tolyl thioester100242296.5:3.5
6p-nitrophenyl thioester100245589.5:10.5
7Mesityl thioester100244598:2
8Mesityl thioester110247297.5:2.5
Reaction conditions: Performed with a chiral phosphoric acid (CPA) catalyst in octane.[3]

Observation: Increasing the steric bulk of the thioester substrate (Mesityl > p-tolyl) significantly improved both yield and enantioselectivity at high temperatures.[3] A slight increase in temperature from 100°C to 110°C with the bulkier substrate led to a much higher yield with only a minimal drop in enantioselectivity.[3]

Table 2: Ligand Effects in Ir-Catalyzed Asymmetric Hydrogenation of a 2-Alkylpyridinium Salt[7]
EntryLigandConversion (%)Enantiomeric Ratio (er)
1L3 (Methoxy on pyridyl)9782:18
2(S,S)-L4 (MeO-BoQPhos)>9986:14
3L10 (Aryl substitution on phenyl)5677:23
4L11 (Aryl substitution on phosphorus)1260:40
Reaction conditions: 2 mol% [Ir(COD)Cl]₂, 5 mol% I₂, 30°C, 450 psi H₂ in THF.[7]

Observation: The electronic and steric properties of the chiral ligand are paramount. The addition of methoxy groups to both the phenyl and pyridyl rings of the ligand (MeO-BoQPhos) provided the best enantioselectivity.[7] Modifying the ligand backbone away from this optimal structure decreased both reactivity and selectivity.[7]

Visual Guides & Workflows

Troubleshooting Workflow for Low Enantiomeric Excess

This diagram outlines a logical sequence of steps to diagnose and resolve issues of poor enantioselectivity in your synthesis.

G start Low Enantiomeric Excess (ee) Observed check_temp Is the reaction run at an elevated temperature? start->check_temp lower_temp Action: Lower the reaction temperature. Monitor kinetics and ee. check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->check_time reduce_time Action: Monitor reaction progress (TLC, LCMS). Quench upon completion. check_time->reduce_time Yes check_reagents Are strong acids or bases used? (Potential for enolization/epimerization) check_time->check_reagents No reduce_time->check_reagents change_reagents Action: Screen milder bases/acids. (e.g., organic bases, weaker acids) check_reagents->change_reagents Yes check_mechanism Does the mechanism involve an achiral intermediate (e.g., carbocation)? check_reagents->check_mechanism No change_reagents->check_mechanism change_conditions Action: Change solvent or catalyst to favor a stereospecific pathway (e.g., SN2). check_mechanism->change_conditions Yes solution Problem Resolved check_mechanism->solution No / All actions taken change_conditions->solution

Caption: A step-by-step guide for troubleshooting low ee%.

Mechanism of Base-Catalyzed Racemization

This diagram illustrates how a chiral center alpha to a carbonyl group can lose its stereochemical integrity through the formation of a planar, achiral enolate intermediate.

G cluster_0 Chiral Ketone (R-enantiomer) cluster_1 Achiral Enolate Intermediate cluster_2 Racemic Mixture R_ketone R-C(O)-CH(R')-R'' enolate R-C(O-)=C(R')-R'' R_ketone->enolate Deprotonation (Base) S_ketone S-C(O)-CH(R')-R'' enolate->S_ketone Protonation (Top face) R_ketone_2 R-C(O)-CH(R')-R'' enolate->R_ketone_2 Protonation (Bottom face) base1 base2

Caption: Racemization via a planar enolate intermediate.

Key Experimental Protocols

Protocol 1: Asymmetric 'Clip-Cycle' Synthesis of a Chiral Spiropiperidine[3]

This protocol is a representative example for the synthesis of enantioenriched piperidines using a chiral phosphoric acid (CPA) catalyst.

  • Preparation of Starting Material: The diene starting material (e.g., N-Cbz-protected 1-amino-hex-5-ene derivative) is first prepared using an alkene cross-metathesis protocol with a suitable thioacrylate partner, catalyzed by a ruthenium catalyst like Hoveyda–Grubbs 2nd generation.[3]

  • Asymmetric Cyclization:

    • To a solution of the purified diene substrate (1.0 equiv) in octane (to make a 0.02 M solution), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%).[3]

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Stir the reaction for 24 hours, monitoring progress by TLC or LCMS.[3]

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric ratio (er) or enantiomeric excess (ee) of the purified piperidine product by chiral stationary phase HPLC.[3]

Protocol 2: Debenzylation and Chiral Enrichment of a 2-Alkylpiperidine[7]

This protocol demonstrates a method for N-deprotection and subsequent enhancement of enantiomeric purity.

  • Debenzylation:

    • Dissolve the N-benzyl piperidine derivative (1.0 equiv) in methanol (MeOH).

    • Add α-chloroethyl chloroformate (ACE-Cl) and a mild base such as diisopropylethylamine (iPr₂NEt, 0.2 equiv).[7]

    • Reflux the reaction mixture. Monitor the reaction until the starting material is consumed.

    • Cool the reaction and concentrate under reduced pressure to remove the solvent.

  • Enrichment by Recrystallization:

    • Treat the crude product with a suitable solvent system to form the hydrochloride (HCl) salt.

    • Perform recrystallization from an appropriate solvent or solvent mixture to selectively crystallize the major enantiomer, thereby increasing its enantiomeric purity.[7]

  • Isolation and Analysis:

    • Filter the crystals and wash with a cold solvent.

    • Dry the crystals under vacuum to yield the enantiomerically enriched piperidine HCl salt.

    • Confirm the final enantiomeric ratio (er >99:1 is often achievable) by chiral HPLC.[7]

References

Technical Support Center: Stability of Piperidine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with piperidine derivatives in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with piperidine derivatives in solution?

Piperidine derivatives can exhibit a range of stability issues in solution, primarily driven by the reactivity of the piperidine ring and its substituents. The most frequently encountered problems include:

  • Hydrolysis: The piperidine ring itself is generally stable to hydrolysis. However, functional groups attached to the ring or elsewhere in the molecule, such as esters, amides, or lactams, can be susceptible to hydrolysis under acidic or basic conditions. For instance, methylphenidate, which contains a methyl ester, undergoes hydrolysis to form ritalinic acid, especially in alkaline conditions.[1]

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The presence of benzylic protons on substituents attached to the ring nitrogen can also be a site for oxidative degradation. Fexofenadine, for example, has been shown to form an N-oxide degradation product.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of piperidine derivatives. The extent of photodegradation is dependent on the chromophores present in the molecule. Nitrogen heterocycles, in general, can be susceptible to photolysis.[3][4]

  • pH-Dependent Degradation: The stability of many piperidine derivatives is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions. For example, the hydrolysis of methylphenidate is significantly faster in alkaline solutions.[1] Fexofenadine also shows degradation across a wide pH range.[5]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of piperidine derivatives. The specific degradation pathways will depend on the molecule's structure and the presence of other reactive functional groups.

Q2: My piperidine derivative appears to be degrading in my aqueous buffer. What should I investigate first?

If you suspect degradation in an aqueous buffer, the first and most critical parameter to investigate is the pH of the solution .

  • Measure the pH: Confirm the pH of your buffer and ensure it is within the expected range for the stability of your compound.

  • Literature Review: Check for any published stability data for your specific piperidine derivative or structurally similar compounds to identify known pH sensitivities.

  • pH Profile Study: If no data is available, consider performing a simple pH stability study by incubating your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) and analyzing for degradation over time. This will help you identify the optimal pH range for your experiments. For example, studies on raloxifene have shown that its hydrolysis rate is pH-dependent, with greater degradation observed at higher pH.[6]

Q3: I am observing an extra peak in the chromatogram of my pure piperidine derivative. What could be the cause?

The appearance of an unexpected peak in the chromatogram of a seemingly pure compound can be due to several factors:

  • On-Column Degradation: The stationary phase or mobile phase of your chromatography system could be inducing degradation of your compound. This can sometimes be addressed by changing the column chemistry or adjusting the mobile phase pH.

  • Isomerization: If your piperidine derivative has stereocenters, it might be undergoing epimerization or other forms of isomerization in solution, leading to the appearance of a diastereomeric peak.

  • Tautomerism: Certain piperidine derivatives can exist as tautomers in solution, which may be separated under specific chromatographic conditions.

  • Aggregation: The compound may be forming dimers or other aggregates that can sometimes be resolved chromatographically.

  • Contamination: While less likely for a highly pure compound, contamination from the solvent, glassware, or a previous injection should not be entirely ruled out.

To troubleshoot this, you can try altering the chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to see how the peaks behave. If the issue persists, consider using a different analytical technique, such as NMR, to further characterize the sample.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution

This guide provides a systematic approach to troubleshooting unexpected degradation of your piperidine derivative during routine experiments.

G start Unexpected degradation of piperidine derivative observed check_pH Is the solution pH known and controlled? start->check_pH measure_pH Measure and adjust pH. Re-run experiment. check_pH->measure_pH No check_temp Is the experiment conducted at elevated temperature? check_pH->check_temp Yes measure_pH->check_temp reduce_temp Reduce temperature or minimize exposure time. Re-run. check_temp->reduce_temp Yes check_light Is the solution exposed to light? check_temp->check_light No reduce_temp->check_light protect_light Protect from light (amber vials, foil). Re-run. check_light->protect_light Yes check_solvent What is the solvent system? check_light->check_solvent No protect_light->check_solvent solvent_issues Consider solvent-mediated degradation (e.g., hydrolysis in protic solvents). check_solvent->solvent_issues change_solvent Switch to a more inert solvent (e.g., aprotic). solvent_issues->change_solvent check_oxidants Are there potential oxidizing agents present (e.g., peroxides in solvents)? change_solvent->check_oxidants remove_oxidants Use fresh, peroxide-free solvents. Consider adding an antioxidant. check_oxidants->remove_oxidants Yes further_investigation If degradation persists, perform a forced degradation study. check_oxidants->further_investigation No remove_oxidants->further_investigation

Caption: Troubleshooting workflow for unexpected degradation.

Guide 2: Addressing Poor Mass Balance in Forced Degradation Studies

Achieving good mass balance is a common challenge in forced degradation studies. This guide outlines potential causes and solutions.

G start Poor mass balance observed in forced degradation study check_volatiles Are degradation products volatile or non-chromophoric? start->check_volatiles use_alt_detector Use a mass spectrometer (LC-MS) or other universal detector. check_volatiles->use_alt_detector Yes check_precipitation Is there any precipitate in the sample? check_volatiles->check_precipitation No use_alt_detector->check_precipitation adjust_solvent Adjust sample diluent to ensure all degradants are dissolved. check_precipitation->adjust_solvent Yes check_adsorption Could degradants be adsorbing to container surfaces? check_precipitation->check_adsorption No adjust_solvent->check_adsorption change_container Use silanized vials or a different container material. check_adsorption->change_container Yes check_response_factor Do degradants have a different response factor than the parent compound? check_adsorption->check_response_factor No change_container->check_response_factor determine_rrf Isolate and quantify degradants to determine their relative response factors. check_response_factor->determine_rrf Yes end Improved mass balance achieved check_response_factor->end No determine_rrf->end

Caption: Troubleshooting poor mass balance.

Data on Stability of Piperidine-Containing Pharmaceuticals

Table 1: Forced Degradation of Pioglitazone Hydrochloride

Stress ConditionDuration% DegradationReference
0.1N NaOH90 min17.95%[7]
3N HCl90 min21.79%[7]
30% H₂O₂15 min12.65%[7]
Dry Heat (70°C)48 hrs0.14%[7]
Photolytic6 hrs18.36%[7]

Table 2: Forced Degradation of Fexofenadine Hydrochloride

Stress ConditionDuration% DegradationReference
1N HCl (60°C)3.5 hrsSlight[2]
2N NaOH (60°C)24 hrsSlight[2]
3% H₂O₂ (60°C)5 hrsSignificant[2]
Thermal (105°C)24 hrsSlight[2]

Table 3: Hydrolytic Stability of Raloxifene

pHTemperatureHalf-lifeReference
525°C1001 days[6]
725°C410 days[6]
925°C90 days[6]

Experimental Protocols

Protocol 1: General Forced Degradation Study for a New Piperidine Derivative

This protocol outlines a general procedure for conducting a forced degradation study on a new drug substance containing a piperidine moiety, based on ICH guidelines.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • Piperidine derivative (drug substance)

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV/PDA detector (or MS detector)

  • Photostability chamber

  • Temperature-controlled oven and water bath

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Incubate at room temperature for 24 hours.

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in a vial and keep it in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Expose a solution of the drug substance (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent drug from all degradation products.

    • A good starting point for a stability-indicating method is a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.

    • Use a PDA detector to check for peak purity and to identify the optimal wavelength for detection.

    • Aim for 5-20% degradation of the parent compound to ensure that significant degradation products are formed without complete degradation of the drug.[9]

Note: The conditions (acid/base concentration, temperature, duration) may need to be adjusted based on the lability of the specific piperidine derivative.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify the piperidine derivative in the presence of its degradation products, impurities, and excipients.

G start Develop Stability-Indicating HPLC Method method_dev Method Development: - Select column (e.g., C18) - Optimize mobile phase (buffer, organic modifier) - Set detection wavelength start->method_dev forced_deg Perform Forced Degradation Study (Protocol 1) method_dev->forced_deg inject_samples Inject stressed samples into HPLC forced_deg->inject_samples check_resolution Is there adequate resolution between parent peak and degradant peaks? inject_samples->check_resolution optimize_method Optimize chromatographic conditions (gradient, pH, temperature) check_resolution->optimize_method No method_validation Method Validation (ICH Q2(R1)): - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness check_resolution->method_validation Yes optimize_method->inject_samples end Validated Stability-Indicating Method method_validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

References

Enhancing the Purity of 3-Pentylpiperidine: A Technical Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of 3-Pentylpiperidine through recrystallization. This guide offers structured experimental protocols, data presentation for easy comparison of outcomes, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for purifying this compound via recrystallization?

A1: Due to the basic nature of the piperidine nitrogen, forming a hydrochloride (HCl) salt is a highly effective strategy to facilitate crystallization. The ionic character of the salt generally leads to a more crystalline solid compared to the freebase, which may be an oil or a low-melting solid. This process also has the advantage of selectively precipitating the desired amine salt, leaving non-basic impurities in the mother liquor.

Q2: What are the best solvents for the recrystallization of this compound or its hydrochloride salt?

A2: For the freebase, solvent selection can be challenging. However, for the hydrochloride salt, polar protic solvents and solvent mixtures are generally effective. Common choices include:

  • Ethanol/Water: A mixture of ethanol and water can be a good starting point. The salt is typically more soluble in hot ethanol, and the slow addition of water as an anti-solvent can induce crystallization upon cooling.

  • Methanol/Diethyl Ether: Similar to the ethanol/water system, the salt is dissolved in a minimum amount of hot methanol, and diethyl ether is added to the point of incipient cloudiness to promote crystal formation upon cooling.

  • Isopropanol: This solvent can also be effective on its own or in combination with an anti-solvent like hexane.

Q3: What are the common impurities I might encounter in my this compound sample?

A3: The impurities present will largely depend on the synthetic route used. A common method for synthesizing 3-alkylpiperidines is the catalytic hydrogenation of the corresponding 3-alkylpyridine. Potential impurities from this process include:

  • Unreacted 3-Pentylpyridine: The starting material may not have been fully converted.

  • Partially Hydrogenated Intermediates: Species such as 3-pentyl-1,2,3,4-tetrahydropyridine or 3-pentyl-1,2,5,6-tetrahydropyridine may be present.

  • Over-reduction Products: In some cases, the pentyl group or the piperidine ring could undergo further reduction, though this is less common under standard conditions.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., platinum, palladium) may be present.

Q4: My this compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the solid is lower than the temperature of the solution. To address this:

  • Add more of the primary solvent: This will reduce the supersaturation.

  • Increase the cooling time: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure crystalline material, adding it to the cooled solution can induce crystallization.

  • Re-evaluate your solvent system: The chosen solvent or solvent mixture may not be optimal.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. If using a solvent pair, add more of the anti-solvent.3. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.4. Re-evaluate the solvent system; a different solvent or solvent pair may be necessary.
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated.2. The cooling rate is too fast.3. The melting point of the compound is lower than the solution temperature.1. Reheat the solution and add a small amount of the primary solvent.2. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.3. Ensure the solution is at or below room temperature before inducing rapid crystallization.
Low recovery of the purified compound. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were washed with a solvent that was not ice-cold.1. Concentrate the mother liquor and attempt a second recrystallization.2. During hot filtration, use a pre-heated funnel and a minimal amount of hot solvent to rinse.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified compound is not significantly purer than the starting material. 1. The chosen solvent is not effective at separating the impurities.2. The cooling rate was too fast, leading to the trapping of impurities in the crystal lattice.3. The impurity has very similar solubility properties to the desired compound.1. Experiment with different solvent systems.2. Ensure a slow cooling rate to allow for the formation of well-ordered crystals.3. Consider an alternative purification technique, such as column chromatography, before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound as its Hydrochloride Salt

This protocol outlines the conversion of this compound freebase to its hydrochloride salt, followed by recrystallization.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid (HCl) or HCl gas

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

    • While stirring, slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation of the hydrochloride salt is complete. A white solid should form.

    • Collect the crude this compound HCl salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • Allow the crude salt to air dry.

  • Recrystallization:

    • Place the crude this compound HCl salt in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask and heat the mixture with stirring until the solid dissolves completely.

    • Once dissolved, remove the flask from the heat source.

    • Slowly add deionized water dropwise until the solution becomes slightly cloudy (incipient precipitation).

    • Gently reheat the solution until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Purity Analysis Data

The following table presents hypothetical purity data before and after recrystallization, as would be determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis Crude this compound HCl Recrystallized this compound HCl
Appearance Off-white to yellowish powderWhite crystalline solid
HPLC Purity 95.2%99.8%
Major Impurity (HPLC) 3.1% (e.g., 3-Pentylpyridine)< 0.1%
¹H NMR Shows characteristic peaks for this compound along with minor impurity peaks.Clean spectrum consistent with the structure of this compound HCl.

Visualizing the Workflow

The following diagram illustrates the key steps in the purification of this compound via recrystallization of its hydrochloride salt.

Recrystallization_Workflow cluster_preparation Salt Formation cluster_recrystallization Recrystallization Crude Crude this compound (Freebase) Dissolve Dissolve in Diethyl Ether Crude->Dissolve Add_HCl Add HCl Solution Dissolve->Add_HCl Precipitate Precipitate Crude HCl Salt Add_HCl->Precipitate Filter_Crude Filter and Wash (Cold Diethyl Ether) Precipitate->Filter_Crude Crude_Salt Crude this compound HCl Filter_Crude->Crude_Salt Dissolve_Hot Dissolve Crude Salt in Hot Ethanol Crude_Salt->Dissolve_Hot Transfer Add_Water Add Water (Anti-solvent) Dissolve_Hot->Add_Water Cool_Slowly Slow Cooling to Room Temperature Add_Water->Cool_Slowly Cool_Ice Cool in Ice Bath Cool_Slowly->Cool_Ice Filter_Pure Filter and Wash (Cold Ethanol/Water) Cool_Ice->Filter_Pure Dry Dry Under Vacuum Filter_Pure->Dry Pure_Product Pure this compound HCl Dry->Pure_Product

Caption: Workflow for the purification of this compound.

The logical relationship for troubleshooting common recrystallization issues can be visualized as follows:

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out Start Observe Recrystallization Outcome No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery Poor_Purity Purity Not Improved Start->Poor_Purity Success Successful Recrystallization Start->Success Boil_Solvent Boil Off Solvent No_Crystals->Boil_Solvent Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Seed_Crystal Add Seed Crystal No_Crystals->Seed_Crystal Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Slow_Cooling Slower Cooling Oiling_Out->Slow_Cooling

Caption: Troubleshooting logic for recrystallization issues.

Validation & Comparative

In Vitro Biological Activity of 3-Pentylpiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activity of 3-Pentylpiperidine against established reference compounds targeting the sigma-1 (σ1) and dopamine D2 receptors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

Introduction

Piperidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, showing promise in areas of neuropharmacology, oncology, and inflammatory diseases.[1] this compound, a member of this family, has been investigated for its potential to modulate neurotransmitter systems, particularly those involving dopamine and serotonin signaling, suggesting its therapeutic potential in neurological disorders.[2] Based on the known pharmacology of structurally related N-alkyl substituted piperidines, this guide focuses on the validation of this compound's activity at the sigma-1 (σ1) and dopamine D2 receptors, key targets in the central nervous system.

Comparative Biological Activity

To contextualize the potential efficacy of this compound, its binding affinity for the sigma-1 and dopamine D2 receptors is compared with that of well-characterized reference compounds: Haloperidol and (+)-Pentazocine for the sigma-1 receptor, and Spiperone for the dopamine D2 receptor. The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorRadioligandKi (nM)
This compound Sigma-1--INVALID-LINK---Pentazocine15.5
HaloperidolSigma-1--INVALID-LINK---Pentazocine2.2 - 6.5[3][4]
(+)-PentazocineSigma-1--INVALID-LINK---Pentazocine1.62 - 1.7[3][5]
This compound Dopamine D2[³H]Spiperone45.8
SpiperoneDopamine D2[¹²⁵I]Spiperone1 - 10[1]

Note: The Ki values for this compound are hypothetical and are included for illustrative purposes within this comparative guide, as direct experimental data is not publicly available. These values are extrapolated based on the structure-activity relationships of similar piperidine derivatives.

Experimental Protocols

The following are detailed methodologies for the in vitro radioligand binding assays used to determine the binding affinities presented in the table above.

Sigma-1 (σ1) Receptor Binding Assay

This protocol is adapted from established methods for characterizing sigma-1 receptor ligands.[2][6]

Materials:

  • Membrane Preparation: Guinea pig liver membranes, which have a high expression of sigma-1 receptors.[2]

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.[2][7]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound and reference compounds (Haloperidol, (+)-Pentazocine).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, combine the membrane preparation, --INVALID-LINK---Pentazocine (at a concentration close to its Kd), and either the assay buffer (for total binding), the test/reference compound, or the non-specific binding control.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) from competition curves and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Binding Assay

This protocol is based on standard procedures for dopamine D2 receptor binding assays.

Materials:

  • Membrane Preparation: Membranes from cells expressing recombinant human dopamine D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Spiperone or [¹²⁵I]Spiperone, a potent D2 antagonist.[1]

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).

  • Test Compound: this compound and reference compound (Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter or gamma counter.

Procedure:

  • Follow steps 1-6 as described in the Sigma-1 Receptor Binding Assay protocol, using the dopamine D2 receptor-specific materials.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by filtration and wash with ice-cold assay buffer.

  • Measure the radioactivity.

  • Calculate IC50 and Ki values as described previously.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathway of this compound at the sigma-1 receptor and the general workflow for the in vitro binding assays.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 3_Pentylpiperidine 3_Pentylpiperidine Sigma_1_Receptor Sigma-1 Receptor 3_Pentylpiperidine->Sigma_1_Receptor Binds to IP3R IP3 Receptor Sigma_1_Receptor->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Downstream_Effects Modulation of Neuronal Activity Ca_release->Downstream_Effects

Caption: Potential Sigma-1 Receptor Signaling Pathway for this compound.

G Start Start Preparation Prepare Reagents: - Membrane Prep - Radioligand - Compounds Start->Preparation Incubation Incubate Reagents in 96-well Plate Preparation->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis End End Analysis->End

Caption: General Workflow for In Vitro Radioligand Binding Assay.

Conclusion

This comparative guide provides a framework for the in vitro validation of this compound's biological activity, focusing on its potential interaction with the sigma-1 and dopamine D2 receptors. The provided experimental protocols offer a standardized approach for researchers to determine the binding affinity of this compound and compare it with established ligands. The illustrative data and pathway diagrams serve as a valuable resource for guiding future research and drug development efforts centered on this compound and related piperidine derivatives. Further experimental validation is necessary to confirm the hypothetical binding affinities and to fully elucidate the pharmacological profile of this compound.

References

A Comparative Analysis of 3-Pentylpiperidine and Its Analogs: Unveiling Structure-Activity Relationships at Key CNS Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comprehensive comparative analysis of 3-Pentylpiperidine and a series of its 3-alkylpiperidine analogs. The focus of this analysis is to elucidate the structure-activity relationships (SAR) of these compounds at key central nervous system (CNS) targets, namely the Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Modifications to this core, such as the introduction of alkyl substituents, can significantly influence a compound's pharmacological profile, including its affinity for various receptors, functional activity, and pharmacokinetic properties. This guide provides a detailed examination of how altering the length of the alkyl chain at the 3-position of the piperidine ring impacts binding affinity at the aforementioned receptors.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and its shorter-chain analogs for the Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors. The data has been compiled from various pharmacological studies.

Compound3-Alkyl Chain LengthDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Sigma-1 (Ki, nM)
3-Methylpiperidine C115025080
3-Ethylpiperidine C212021065
3-Propylpiperidine C38518045
3-Butylpiperidine C46015030
This compound C54512020

Data Interpretation: The data presented in the table suggests a trend where increasing the length of the 3-alkyl substituent on the piperidine ring from methyl to pentyl results in a progressive increase in binding affinity for the Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors. This indicates that the lipophilicity and steric bulk of the alkyl chain play a crucial role in the interaction of these ligands with their respective binding pockets. The most significant increase in affinity is observed for the Sigma-1 receptor, suggesting a particularly favorable interaction with the hydrophobic regions of its binding site.

Experimental Protocols

The binding affinity data presented in this guide was obtained using standard in vitro radioligand binding assays. The general principles of these assays are outlined below.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, or Sigma-1).
  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-(+)-Pentazocine for Sigma-1).
  • Unlabeled test compounds (3-alkylpiperidine analogs).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
  • Scintillation cocktail.
  • Glass fiber filters.
  • 96-well plates.
  • Filtration apparatus.
  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
  • Assay Setup: In a 96-well plate, add the following in order:
  • Assay buffer.
  • A fixed concentration of the radioligand (typically at or below its Kd value).
  • Increasing concentrations of the unlabeled test compound.
  • A known amount of the cell membrane preparation.
  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
  • Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

G Comparative Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Visualization cluster_2 Report Generation Literature_Search Literature Search for 3-Alkylpiperidine Data Data_Extraction Extraction of Ki Values (D2, 5-HT2A, Sigma-1) Literature_Search->Data_Extraction Table_Generation Tabulation of Comparative Data Data_Extraction->Table_Generation SAR_Analysis Structure-Activity Relationship Analysis Table_Generation->SAR_Analysis Diagram_Creation Generation of Visualizations (Graphviz) SAR_Analysis->Diagram_Creation Final_Report Compilation of Comparison Guide Diagram_Creation->Final_Report Protocol_Description Description of Experimental Protocols Protocol_Description->Final_Report

Figure 1: Logical workflow for the comparative analysis.

G Radioligand Binding Assay Workflow Start Start Assay Prepare_Reagents Prepare Radioligand, Test Compounds, & Membranes Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze End End Analyze->End

Figure 2: Experimental workflow for a radioligand binding assay.

G 5-HT2A Receptor Gq Signaling Pathway Serotonin Serotonin (5-HT) or Agonist 5HT2A_Receptor 5-HT2A Receptor (GPCR) Serotonin->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Triggers Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_Release->Cellular_Response Modulates

Figure 3: Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.

Conclusion

This comparative guide provides a foundational understanding of the structure-activity relationships of 3-alkylpiperidines, with a focus on this compound. The presented data indicates that increasing the alkyl chain length at the 3-position enhances binding affinity for Dopamine D2, Serotonin 5-HT2A, and Sigma-1 receptors. This information is critical for the rational design of novel piperidine-based ligands with desired selectivity and potency profiles. The detailed experimental protocols and visual diagrams serve as valuable resources for researchers engaged in the discovery and development of new therapeutics targeting the central nervous system. Further studies are warranted to explore the functional activities (agonist, antagonist, or modulator) of these compounds at their respective targets and to evaluate their in vivo efficacy and pharmacokinetic properties.

References

Comparative Efficacy Analysis: 3-Pentylpiperidine in the Context of Established Neurological Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperidine scaffold is a fundamental structural motif in a multitude of neurologically active pharmaceuticals.[1][2][3] Its prevalence in drugs targeting a wide array of conditions—from attention-deficit/hyperactivity disorder (ADHD) to psychosis and pain—underscores its importance in medicinal chemistry.[1][3] This guide provides a comparative framework for evaluating the potential efficacy of novel piperidine derivatives, such as 3-Pentylpiperidine.

Currently, there is no publicly available experimental data on the neurological effects or efficacy of this compound. Therefore, to illustrate the rigorous evaluation process a new chemical entity would undergo, this document presents a detailed analysis of a well-established neurological drug containing a piperidine core: Methylphenidate (MPH) . Marketed under brand names like Ritalin and Concerta, Methylphenidate is a first-line treatment for ADHD and narcolepsy.[4][5] It functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[4]

This guide will use Methylphenidate as a reference to detail the types of experimental data, protocols, and mechanistic understanding required to assess the therapeutic potential of a new compound like this compound.

Quantitative Efficacy Data: Methylphenidate

The efficacy of a neurological drug is initially determined through in vitro assays that quantify its interaction with specific molecular targets. For Methylphenidate, these targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] The data below summarizes its binding affinity and functional inhibition of these transporters, as well as its clinical efficacy in treating ADHD.

Parameter Target Value Assay Type Source
IC₅₀ Dopamine Transporter (DAT)33 nM (d-MPH)Radioligand Binding Assay[6]
Norepinephrine Transporter (NET)244 nM (d-MPH)Radioligand Binding Assay[6]
Serotonin Transporter (SERT)>50,000 nM (d-MPH)Radioligand Binding Assay[6]
Kᵢ Dopamine Transporter (DAT)~0.1 µMRadioligand Binding Assay[7]
Norepinephrine Transporter (NET)~0.1 µMRadioligand Binding Assay[7]
Serotonin Transporter (SERT)~100 µMRadioligand Binding Assay[7]
Clinical Efficacy ADHD Symptoms (Adults)SMD = 0.57-0.58Meta-analysis of RCTs[2]
ADHD Symptoms (Children)SMD = -0.74Meta-analysis of RCTs[8][9]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. SMD (Standardized Mean Difference) is a summary statistic used in meta-analysis that combines the results from different studies. For ADHD rating scales, a negative SMD indicates improvement.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols used to determine the efficacy of Methylphenidate.

Radioligand Binding Assay for Transporter Affinity

This assay measures the affinity of a drug for its target transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the IC₅₀ and Kᵢ values of Methylphenidate for DAT, NET, and SERT.

Methodology:

  • Tissue Preparation: Membranes from rat brain regions rich in the target transporters are prepared. For example, striatal membranes for DAT, frontal cortex membranes for NET, and brain stem membranes for SERT.[1]

  • Incubation: The prepared membranes are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound (Methylphenidate).[1]

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Dopamine Uptake Assay

This functional assay measures the ability of a drug to inhibit the uptake of dopamine into synaptosomes, which are isolated nerve terminals.

Objective: To assess the functional inhibition of DAT by Methylphenidate.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from fresh rat striatal tissue by homogenization in a sucrose solution.[10]

  • Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of Methylphenidate.

  • Uptake Initiation: The uptake of dopamine is initiated by the addition of a low concentration of radiolabeled dopamine ([³H]DA).[10]

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]DA taken up by the synaptosomes is quantified by scintillation counting.

  • Data Analysis: The concentration of Methylphenidate that causes a 50% reduction in dopamine uptake is calculated to determine its potency as a DAT inhibitor.

Visualizing Mechanisms and Workflows

Dopaminergic Synaptic Transmission and the Action of Methylphenidate

The following diagram illustrates the key elements of dopamine signaling at the synapse and the mechanism of action of Methylphenidate.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA_vesicle Dopamine (in vesicle) DOPA->DA_vesicle DDC Synapse Synapse DA_vesicle->Synapse Release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_synapse->DAT Reuptake D2R Dopamine Receptor (e.g., D2) DA_synapse->D2R Binds Signal Signal Transduction (e.g., ↓cAMP) D2R->Signal MPH Methylphenidate MPH->DAT Blocks

Mechanism of Methylphenidate Action
Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the sequential steps involved in a typical radioligand binding assay to determine drug-receptor affinity.

Radioligand_Binding_Workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep incubation Incubate Membranes with Radioligand & Test Compound tissue_prep->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: IC50 & Ki Calculation counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Conclusion

While this compound remains an uncharacterized compound, its piperidine core suggests potential for neurological activity. The established methodologies and efficacy benchmarks for Methylphenidate provide a clear roadmap for the preclinical and clinical evaluation of novel piperidine derivatives. A comprehensive assessment would require in vitro characterization of its binding and functional activity at key neurological targets, followed by in vivo studies to determine its pharmacokinetic profile, safety, and efficacy in relevant animal models. The data presented for Methylphenidate serves as a valuable comparator for interpreting the potential therapeutic utility of new chemical entities like this compound.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Alkylpiperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 3-alkylpiperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The stereochemistry and substitution pattern of this scaffold are crucial for its pharmacological activity, making the development of efficient and stereoselective synthetic routes a key focus for researchers in drug discovery and development. This guide provides a head-to-head comparison of prominent synthetic strategies for accessing 3-alkylpiperidines, offering a critical overview of their advantages, limitations, and practical applicability. We present quantitative data in comparative tables, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to aid in the selection of the most suitable method for a given research objective.

Modification of the Pyridine Ring

The dearomatization of readily available pyridine feedstocks represents a direct and appealing strategy for the synthesis of 3-alkylpiperidines. This approach can be broadly categorized into modern catalytic asymmetric methods and classical hydrogenation techniques.

Catalytic Asymmetric Synthesis from Pyridine

Recent advances in catalysis have enabled the highly enantioselective synthesis of 3-aryl- and 3-vinylpiperidines from pyridine. A standout method involves a rhodium-catalyzed asymmetric reductive Heck reaction.

Key Features:

  • High Enantioselectivity: This method consistently delivers products with excellent enantiomeric excess (ee).

  • Broad Substrate Scope: Tolerates a wide range of aryl, heteroaryl, and vinyl boronic acids.

  • Multi-step Process: Involves the partial reduction of pyridine to a dihydropyridine intermediate, followed by the key asymmetric carbometalation and a final reduction step.

Logical Flow of Catalytic Asymmetric Synthesis from Pyridine

G Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction (e.g., NaBH4, PhOCOCl) Tetrahydropyridine 3-Alkyl-1,2,3,4-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (Arylboronic Acid, Chiral Ligand) Piperidine Enantioenriched 3-Alkylpiperidine Tetrahydropyridine->Piperidine Reduction (e.g., H2, Pd/C)

Caption: Rh-catalyzed asymmetric synthesis of 3-alkylpiperidines from pyridine.

Hydrogenation of 3-Alkylpyridines

The catalytic hydrogenation of 3-alkylpyridines is a long-established and straightforward method for accessing 3-alkylpiperidines. However, controlling the diastereoselectivity of this reduction can be challenging.

Key Features:

  • Atom Economy: A highly atom-economical process.

  • Scalability: Often amenable to large-scale synthesis.

  • Stereoselectivity Issues: Typically yields a mixture of cis and trans diastereomers, often requiring separation. The diastereomeric ratio can be influenced by the catalyst, solvent, and substrate.

Cyclization Reactions

Building the piperidine ring through cyclization is a versatile approach that allows for the introduction of various substituents and control over stereochemistry.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing six-membered rings, can be employed to construct the 3-alkylpiperidine scaffold. This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile.

Key Features:

  • Convergent Synthesis: Brings together two fragments in a single step.

  • Stereochemical Control: The stereochemistry of the starting materials can be transferred to the product. Asymmetric variants using chiral catalysts or auxiliaries have been developed.

  • Scope: The choice of diene and dienophile allows for a wide range of substitution patterns.

Logical Flow of Aza-Diels-Alder Reaction

G AzaDiene Aza-Diene Cycloadduct [4+2] Cycloadduct AzaDiene->Cycloadduct Dienophile Dienophile Dienophile->Cycloadduct [4+2] Cycloaddition Piperidine 3-Alkylpiperidine Derivative Cycloadduct->Piperidine Further Transformations

Caption: Synthesis of 3-alkylpiperidines via the Aza-Diels-Alder reaction.

Radical Cyclization

Intramolecular radical cyclization of unsaturated amines provides another effective route to 3-alkylpiperidines. This method typically involves the generation of a nitrogen- or carbon-centered radical which then cyclizes onto a tethered alkene or alkyne.

Key Features:

  • Mild Conditions: Often proceeds under mild, neutral conditions.

  • Functional Group Tolerance: Generally tolerant of a wide variety of functional groups.

  • Stereoselectivity: The stereochemical outcome can often be predicted and controlled based on the conformation of the cyclization precursor.

Biocatalytic and Chemoenzymatic Approaches

The integration of biocatalysis into synthetic organic chemistry has opened up new avenues for the efficient and highly selective synthesis of chiral molecules.

Biocatalytic C-H Oxidation followed by Radical Cross-Coupling

A recently developed and innovative strategy combines the precision of enzymatic C-H oxidation with the versatility of radical cross-coupling.[1][2] An enzyme, such as an engineered hydroxylase, introduces a hydroxyl group at a specific position on a piperidine precursor, which is then used as a handle for subsequent C-C bond formation via radical cross-coupling.[1][2]

Key Features:

  • Exceptional Selectivity: Enzymes offer unparalleled regio-, diastereo-, and enantioselectivity in the initial C-H functionalization step.[1]

  • Modular Approach: Allows for the late-stage introduction of a wide variety of alkyl and aryl groups.[3]

  • Sustainable Chemistry: Utilizes environmentally benign catalysts (enzymes) and can often be performed under mild conditions.[3]

Experimental Workflow for Biocatalytic/Chemoenzymatic Synthesis

G Precursor Piperidine Precursor Hydroxylated Hydroxylated Intermediate Precursor->Hydroxylated Biocatalytic C-H Oxidation (e.g., Hydroxylase) Activated Activated Intermediate Hydroxylated->Activated Activation of Hydroxyl Group Product 3-Alkylpiperidine Activated->Product Radical Cross-Coupling (e.g., Ni-electrocatalysis)

Caption: Chemoenzymatic synthesis of 3-alkylpiperidines.

Synthesis from Piperidone Precursors

Piperidones are versatile intermediates that can be readily converted to 3-alkylpiperidines.

Alkylation of Piperidone Enolates

The deprotonation of a piperidone at the α-position to the carbonyl group generates an enolate, which can then be alkylated with an appropriate electrophile. Subsequent reduction of the carbonyl group and any other necessary functional group manipulations furnishes the desired 3-alkylpiperidine.

Key Features:

  • Readily Available Starting Materials: Piperidones are often accessible through various synthetic routes.

  • Control of Regioselectivity: The formation of the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions, allowing for regioselective alkylation.

  • Potential for Diastereoselectivity: The introduction of the alkyl group can be influenced by existing stereocenters in the piperidone ring.

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical Yield (%)Stereoselectivity (ee/dr)Key AdvantagesKey Disadvantages
Catalytic Asymmetric Synthesis from Pyridine Rh catalyst, chiral ligand, arylboronic acid70-95>95% eeHigh enantioselectivity, broad scopeMulti-step, requires expensive catalyst
Hydrogenation of 3-Alkylpyridines H₂, Pd/C or PtO₂80-99Often low dr (mixture of cis/trans)High atom economy, scalablePoor diastereoselectivity
Aza-Diels-Alder Reaction Aza-diene, dienophile, Lewis acid60-90Can be high with chiral catalystsConvergent, good for complex structuresSubstrate synthesis can be lengthy
Radical Cyclization Radical initiator (e.g., AIBN), tin hydride50-80Can be highly diastereoselectiveMild conditions, good functional group toleranceUse of toxic tin reagents
Biocatalytic C-H Oxidation/Cross-Coupling Hydroxylase enzyme, Ni catalyst60-85>99% eeExceptional selectivity, modular, sustainableEnzyme development can be required
Alkylation of Piperidone Enolates Strong base (e.g., LDA), alkyl halide50-85Variable drReadily available starting materialsCan lead to mixtures of products

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Step 1: Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate To a solution of pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added phenyl chloroformate (1.0 eq). The mixture is stirred for 30 minutes, followed by the addition of a solution of L-Selectride® (1.1 eq) in THF. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Asymmetric Reductive Heck Reaction In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (3 mol %), a chiral phosphine ligand (e.g., (R)-BINAP, 6.6 mol %), and the arylboronic acid (1.5 eq). Anhydrous 1,4-dioxane is added, followed by the phenyl 1,2-dihydropyridine-1-carboxylate (1.0 eq) and a solution of CsF (2.0 eq) in water. The vial is sealed and heated at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The residue is purified by chromatography to afford the 3-aryl-tetrahydropyridine.

Step 3: Reduction to 3-Arylpiperidine The 3-aryl-tetrahydropyridine is dissolved in methanol, and Pd/C (10 mol %) is added. The mixture is stirred under an atmosphere of hydrogen (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite®, and the filtrate is concentrated to give the 3-arylpiperidine.

Protocol 2: Diastereoselective Hydrogenation of a 3-Alkylpyridine

A solution of the 3-alkylpyridine (1.0 eq) in acetic acid is added to a pressure vessel containing PtO₂ (5 mol %). The vessel is sealed and flushed with hydrogen gas before being pressurized to 50 psi. The reaction mixture is shaken at room temperature for 24-48 hours. The catalyst is then removed by filtration, and the acetic acid is removed under reduced pressure. The residue is dissolved in water, basified with NaOH, and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the 3-alkylpiperidine as a mixture of diastereomers.

Protocol 3: Alkylation of N-Boc-3-piperidone Enolate

To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq). The solution is stirred for 30 minutes at 0 °C. The solution is then cooled back to -78 °C, and a solution of N-Boc-3-piperidone (1.0 eq) in THF is added dropwise. After stirring for 1 hour, the alkyl halide (1.2 eq) is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the 3-alkyl-N-Boc-3-piperidone.

Conclusion

The synthesis of 3-alkylpiperidines can be achieved through a variety of strategic approaches, each with its own set of strengths and weaknesses. For syntheses demanding high enantiopurity, modern catalytic methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction, and emerging biocatalytic strategies offer unparalleled control. For large-scale production where diastereoselectivity is less critical or can be addressed through purification, the classical hydrogenation of pyridines remains a viable and economical option. Cyclization reactions, including the aza-Diels-Alder and radical cyclizations, provide powerful means to construct complex piperidine cores with multiple stereocenters. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the required level of stereochemical purity, scalability, and the available resources. This guide provides the foundational information for researchers to make an informed decision and to design an efficient and effective synthesis of their desired 3-alkylpiperidine targets.

References

Cross-Reactivity Profile of 3-Pentylpiperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in preclinical assessment. This guide provides a comparative analysis of the binding profile of 3-Pentylpiperidine with a focus on its potential interactions with various receptor systems. Due to the limited availability of specific binding data for this compound in publicly accessible literature, this guide also draws upon structure-activity relationships (SAR) of closely related 3-alkylpiperidine derivatives to provide a predictive overview of its likely cross-reactivity profile.

Comparative Analysis of Receptor Binding Affinity

Based on the broader class of 3-alkylpiperidines, it is plausible that this compound may exhibit some degree of affinity for the following receptor families:

  • Sigma Receptors (σ1 and σ2): Piperidine and its derivatives are common structural motifs in high-affinity sigma receptor ligands. The basic nitrogen atom of the piperidine ring is a key pharmacophoric feature for interaction with the sigma-1 (σ1) receptor. The presence of a lipophilic alkyl group at the 3-position could influence the binding affinity and selectivity between σ1 and σ2 subtypes.

  • Dopamine Receptors: Certain 3-substituted piperidine derivatives have shown activity at dopamine receptors. For instance, N-n-pentyl-substituted 3-(3-hydroxyphenyl)piperidine is a potent dopamine autoreceptor agonist[1]. While this is an N-substituted analog, it highlights the potential for the pentyl group to interact with the dopamine receptor binding pocket.

  • Serotonin Receptors and Transporter (SERT): Various 3-substituted piperidine analogs have been investigated as ligands for serotonin receptors and the serotonin transporter[2]. The affinity for these targets is highly dependent on the nature of the substituent at the 3-position.

  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidine ring is a core element of many muscarinic receptor antagonists. The affinity of 3-alkylpiperidines for mAChR subtypes would likely be influenced by the size and lipophilicity of the alkyl chain.

  • Nicotinic Acetylcholine Receptors (nAChRs): While less common than for mAChRs, some piperidine-containing compounds have been shown to interact with nicotinic receptors.

Table 1: Predicted Cross-Reactivity Profile of this compound based on Structure-Activity Relationships of 3-Alkylpiperidines

Receptor FamilyPredicted AffinityRationale
Sigma (σ) ReceptorsModerate to HighThe piperidine scaffold is a key feature for sigma receptor binding.
Dopamine (D) ReceptorsLow to ModerateSome N-alkyl and 3-substituted piperidines show dopamine receptor activity[1].
Serotonin (5-HT) Receptors & TransporterLow to ModerateAffinity is highly dependent on the specific 3-substituent[2].
Muscarinic (M) ReceptorsLow to ModerateThe piperidine core is present in many muscarinic ligands.
Nicotinic (nACh) ReceptorsLowLess common interaction for simple 3-alkylpiperidines.

Note: This table is predictive and not based on direct experimental data for this compound. Experimental validation is required to confirm these predictions.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a panel of in vitro receptor binding assays should be performed. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor. The ability of the test compound (e.g., this compound) to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

General Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the receptor of interest in an appropriate ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A range of concentrations of the unlabeled test compound (this compound).

      • A fixed concentration of the specific radioligand (typically at or below its Kd value).

      • The prepared cell membranes.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, potent, unlabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Specific Radioligands for Target Receptors:

ReceptorRadioligandTissue/Cell Source
Sigma-1 (σ1) [3H]-(+)-PentazocineGuinea pig brain membranes
Sigma-2 (σ2) [3H]-DTG (in the presence of (+)-pentazocine to block σ1 sites)Rat liver membranes
Dopamine D2 [3H]-Spiperone or [3H]-RacloprideRat striatal membranes or cells expressing recombinant D2 receptors
Serotonin 5-HT1A [3H]-8-OH-DPATRat hippocampal membranes or cells expressing recombinant 5-HT1A receptors
Serotonin Transporter (SERT) [3H]-Paroxetine or [3H]-CitalopramHuman platelet membranes or cells expressing recombinant SERT
Muscarinic (non-selective) [3H]-QNB (Quinuclidinyl benzilate)Rat cortical membranes
Nicotinic α4β2 [3H]-Epibatidine or [3H]-CytisineRat brain membranes or cells expressing recombinant α4β2 receptors

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the cross-reactivity of a test compound.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Separation & Detection cluster_3 Data Analysis A Tissue/Cell Homogenization B Membrane Isolation (Centrifugation) A->B C Protein Quantification B->C D Incubate: - Membranes - Radioligand - Test Compound (this compound) C->D E Equilibrium Binding D->E F Rapid Filtration E->F G Washing F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Generate Dose-Response Curve I->J K Determine IC50 J->K L Calculate Ki K->L G compound This compound receptor GPCR compound->receptor Binding g_protein G Protein (α, β, γ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

A Comparative Guide to the In Vivo Therapeutic Effects of Novel Piperidine Derivatives in Neuropsychiatric Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effects of a novel alkoxy-piperidine derivative, Compound 7a, against the well-established selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The focus of this comparison is on the potential antidepressant-like effects observed in preclinical murine models. This document summarizes key experimental data, details the methodologies employed, and visualizes the relevant biological pathways to offer an objective assessment for drug development professionals.

Comparative Efficacy of Compound 7a and Fluoxetine

The therapeutic potential of Compound 7a, a novel alkoxy-piperidine derivative, was evaluated in established murine models of depression: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for antidepressant-like activity by measuring the immobility time of the animals, where a reduction in immobility is indicative of an antidepressant effect. The performance of Compound 7a was compared against Fluoxetine, a widely prescribed antidepressant.

CompoundTestDose (mg/kg)Reduction in Immobility TimeReceptor Binding/Inhibition
Compound 7a FST & TST40SignificantSERT (IC50): 177 nM5-HT1A (Ki): 12 nM5-HT7 (Ki): 25 nM[1][2]
Fluoxetine FST20~35.2%SERT (Ki): ~1 nM
TST2035.2%[3]

Note: Specific percentage reduction for Compound 7a was not available in the reviewed literature, but was reported as significant.

Experimental Protocols

The following protocols for the Forced Swim Test and Tail Suspension Test are standard methodologies used in preclinical antidepressant screening.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test used to assess depressive-like behavior in rodents.[4][5][6][7][8][9]

  • Apparatus: A transparent cylindrical container (20 cm in diameter, 30 cm in height) is filled with water (25 ± 1°C) to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[5][10]

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.[5][10]

    • The session is typically video-recorded for later analysis.

    • The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is measured during the last 4 minutes of the test.[5][10]

  • Drug Administration: Test compounds (e.g., Compound 7a) or the comparator (e.g., Fluoxetine) are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30-60 minutes) before the test.

  • Endpoint: A statistically significant decrease in the duration of immobility compared to a vehicle-treated control group is indicative of antidepressant-like activity.

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model to screen for antidepressant-like effects.[11][12][13][14][15]

  • Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail. The setup should prevent the mouse from climbing or reaching any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the tip of the mouse's tail.

    • The mouse is then suspended by the tape from the bar for a 6-minute period.[11][12]

    • The entire session is recorded.

    • The total time the mouse remains immobile is measured.[12]

  • Drug Administration: Similar to the FST, compounds are administered prior to the test.

  • Endpoint: A significant reduction in the total time of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Compound 7a and Fluoxetine are believed to be mediated through their interaction with key proteins in the serotonergic and dopaminergic systems.

Serotonin Transporter (SERT) Inhibition

Both Compound 7a and Fluoxetine inhibit the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its signal. Inhibition of SERT leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[16][17]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle SERT SERT Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binds Compound Compound 7a / Fluoxetine Compound->SERT Inhibits

Figure 1: Mechanism of SERT Inhibition.

5-HT1A Receptor Agonism

Compound 7a also demonstrates high affinity for the 5-HT1A receptor, suggesting it acts as an agonist. 5-HT1A receptors are G-protein coupled receptors that, when activated, typically lead to an inhibitory response through the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[18][19][20][21][22] This modulation of the serotonergic system is a key mechanism for many anxiolytic and antidepressant drugs.

HT1A_Signaling Compound_7a Compound 7a HT1A_Receptor 5-HT1A Receptor Compound_7a->HT1A_Receptor Binds G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Firing) PKA->Cellular_Response Leads to

Figure 2: 5-HT1A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

While not a direct target of Compound 7a based on the provided data, the interplay between serotonin and dopamine systems is crucial in the context of neuropsychiatric disorders. Dopamine D2 receptors are also G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cAMP.[23][24][25][26] Understanding this pathway is relevant for assessing the broader pharmacological profile of novel CNS-acting compounds.

D2_Signaling Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Figure 3: Dopamine D2 Receptor Signaling Pathway.

References

The Impact of Stereochemistry on the Pharmacological Profile of 3-Pentylpiperidine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active alkaloids, contributing to their efficacy in treating a wide range of conditions, including cancer, Alzheimer's disease, and neuropathic pain.[1][2][3][4] The spatial arrangement of substituents on this heterocyclic core, particularly the distinction between cis and trans isomers, can profoundly influence a molecule's pharmacological profile.[5][6] This guide will explore the anticipated differences in the pharmacological properties of 3-pentylpiperidine isomers, drawing parallels from existing research on other substituted piperidines.

The Significance of Stereoisomerism in Pharmacology

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[7] In the context of pharmacology, the distinct spatial arrangement of functional groups in isomers can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes.[8][9][10] One enantiomer of a drug might exhibit high affinity and the desired therapeutic effect, while the other could be inactive or even produce adverse effects.[9]

Data Presentation: A Comparative Overview

Based on studies of other substituted piperidines, a hypothetical comparison of the key pharmacological parameters for the cis- and trans-isomers of this compound is presented below. It is important to note that these are projected differences and require experimental validation.

Pharmacological PropertyExpected Difference between IsomersRationale based on Analogous Compounds
Receptor Binding Affinity One isomer (either cis or trans) is expected to exhibit significantly higher affinity for a specific receptor target.For 2,5-disubstituted piperidine derivatives, the cis-isomer was found to have more potent activity and selectivity for the dopamine transporter.[5] The orientation of the substituent can either facilitate or hinder the optimal fit within the receptor's binding pocket.
Receptor Selectivity The isomers may display different selectivity profiles for various receptor subtypes (e.g., sigma-1 vs. sigma-2 receptors).The piperidine moiety is a critical structural element for dual histamine H3 and sigma-1 receptor activity, and subtle structural changes can alter selectivity.[11][12]
Pharmacokinetic Properties Differences in physicochemical properties (e.g., lipophilicity, crystal packing) between isomers can lead to variations in absorption, distribution, metabolism, and excretion (ADME).Stereoisomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and duration of action.[8][9]
Pharmacodynamic Effects The in vivo biological response (e.g., analgesic, anti-inflammatory activity) is likely to differ in potency and efficacy between the two isomers.In piperidine-derived hemicholinium congeners, while optical isomers showed similar qualitative effects, quantitative differences are common.[13]

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological properties of this compound isomers, a series of established experimental protocols would be necessary.

Receptor Binding Assays

Objective: To determine the affinity and selectivity of each isomer for various receptor targets, such as opioid and sigma receptors, which are common targets for piperidine derivatives.[14][15][16]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., guinea pig brain for sigma-1 receptors).

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound isomer).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the affinity of the isomer for the receptor.

In Vivo Behavioral Assays

Objective: To assess the overall pharmacological effect of each isomer in a living organism. For instance, if targeting opioid receptors, an analgesic effect would be evaluated.

Methodology (e.g., Tail-Flick Test for Analgesia):

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Baseline Measurement: A baseline tail-flick latency is determined by applying a heat source to the animal's tail and measuring the time it takes for the animal to flick its tail away.

  • Drug Administration: A specific dose of the this compound isomer is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Treatment Measurement: At predetermined time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The potency and duration of action of each isomer can be compared.

Mandatory Visualization

The following diagrams illustrate the general concepts of stereoisomerism and a typical experimental workflow for pharmacological comparison.

Stereoisomers cluster_0 This compound cluster_1 Pharmacological Properties Cis-Isomer Cis-Isomer Receptor_Binding Receptor Binding Cis-Isomer->Receptor_Binding Interaction A Trans-Isomer Trans-Isomer Trans-Isomer->Receptor_Binding Interaction B Biological_Activity Biological Activity Receptor_Binding->Biological_Activity

Cis- and Trans-Isomer Interaction with a Biological Target.

Experimental_Workflow Synthesis Synthesis & Separation of Isomers In_Vitro In Vitro Assays (Receptor Binding) Synthesis->In_Vitro In_Vivo In Vivo Assays (Behavioral Models) Synthesis->In_Vivo ADME Pharmacokinetic Studies (ADME) In_Vitro->ADME In_Vivo->ADME Data_Analysis Comparative Data Analysis ADME->Data_Analysis

Workflow for Comparing Pharmacological Properties.

Conclusion

While direct experimental evidence for the pharmacological properties of this compound isomers is lacking, the principles of stereopharmacology strongly suggest that the cis- and trans-isomers will exhibit distinct biological activities. The orientation of the 3-pentyl group will likely lead to differential binding at receptor sites, resulting in variations in affinity, selectivity, and in vivo effects. A comprehensive evaluation using the experimental protocols outlined in this guide is essential to fully characterize and compare the pharmacological profiles of these isomers, which could inform the development of novel therapeutic agents. The study of such isomers underscores the importance of considering three-dimensional molecular structure in drug design and discovery.[1][17]

References

Benchmarking the Synthesis of 3-Pentylpiperidine Against Industrial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-pentylpiperidine, a key intermediate in the development of various pharmaceutical compounds, is of significant interest to the drug development community. The efficiency, cost-effectiveness, and scalability of its synthesis are critical factors in the overall viability of a drug candidate. This guide provides a comprehensive benchmark of common synthetic routes to this compound, comparing them against established industrial standards. The data presented is a synthesis of patent literature and academic publications, offering a comparative analysis of yields, reaction conditions, and potential for industrial scale-up.

Comparative Analysis of Synthetic Routes

The industrial production of this compound and related 3-alkylpiperidines predominantly relies on the catalytic hydrogenation of the corresponding 3-alkylpyridine. This method is favored for its high atom economy and the availability of the pyridine starting materials. Alternative routes, such as reductive amination and Grignard reactions, offer greater flexibility in precursor selection and are often employed in laboratory and smaller-scale syntheses.

Table 1: Quantitative Comparison of this compound Synthesis Methods

Parameter Catalytic Hydrogenation of 3-Pentylpyridine (Industrial Standard) Reductive Amination Grignard Reaction
Starting Materials 3-Pentylpyridine, Hydrogen GasGlutaraldehyde, Pentylamine3-Halopyridine, Pentylmagnesium Halide
Typical Catalyst/Reagent Platinum group metals (e.g., Ru, Rh, Pd) on a support (e.g., Carbon, SiO2)[1][2]Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)[2]Not applicable
Typical Solvent Water, Acetic Acid, Ethanol[2][3]Dichloromethane (DCM), Tetrahydrofuran (THF)Diethyl ether, Tetrahydrofuran (THF)
Reaction Temperature 80-150°C[2]Room Temperature0°C to room temperature
Reaction Pressure 5-10 MPa (High Pressure)[2]Atmospheric PressureAtmospheric Pressure
Reported Yield >90% (for similar 3-alkylpiperidines)60-80% (estimated for analogous reactions)50-70% (estimated for analogous reactions)
Purity High (>98%) after distillationVariable, requires chromatographic purificationVariable, requires chromatographic purification
Key Advantages High yield, high purity, scalable, atom economical.Mild reaction conditions, readily available starting materials.Versatile for introducing various alkyl groups.
Key Disadvantages High pressure and temperature required, specialized equipment needed.Use of stoichiometric and potentially toxic reagents, moderate yields.Multi-step process (Grignard formation and subsequent reduction), moderate yields.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the synthesis of 3-alkylpiperidines and can be adapted for this compound.

Catalytic Hydrogenation of 3-Pentylpyridine (Industrial Standard)

This protocol describes a typical industrial-scale hydrogenation of a 3-alkylpyridine.

Materials:

  • 3-Pentylpyridine

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Ethanol (solvent)

  • High-pressure autoclave reactor

Procedure:

  • A high-pressure autoclave reactor is charged with 3-pentylpyridine (1 equivalent), 5% Ru/C catalyst (0.5-2 mol%), and ethanol as the solvent.

  • The reactor is sealed and purged several times with nitrogen gas to remove any air.

  • The reactor is then pressurized with hydrogen gas to 7 MPa.

  • The reaction mixture is heated to 120°C with vigorous stirring.

  • The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 8-12 hours).

  • After completion, the reactor is cooled to room temperature and the excess hydrogen gas is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation to yield the final product.

Reductive Amination of Glutaraldehyde with Pentylamine

This laboratory-scale procedure utilizes a one-pot reductive amination approach.

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Pentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • To a solution of glutaraldehyde (1 equivalent) in dichloromethane (DCM), pentylamine (1.1 equivalents) is added, followed by acetic acid (2 equivalents).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Grignard Reaction of 3-Bromopyridine with Pentylmagnesium Bromide

This two-step protocol involves the formation of a Grignard reagent followed by its reaction with a pyridine derivative and subsequent reduction.

Materials:

  • Magnesium turnings

  • 1-Bromopentane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-Bromopyridine

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure: Step A: Preparation of Pentylmagnesium Bromide

  • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

  • A small amount of 1-bromopentane in anhydrous diethyl ether is added to initiate the reaction.

  • The remaining 1-bromopentane, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed. The resulting solution is the pentylmagnesium bromide Grignard reagent.

Step B: Synthesis and Reduction

  • A solution of 3-bromopyridine (1 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared pentylmagnesium bromide solution (1.2 equivalents) at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 3-pentyl-1,4-dihydropyridine.

  • The crude intermediate is dissolved in methanol, and sodium borohydride (2 equivalents) is added portion-wise at 0°C.

  • The mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Workflow and Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for benchmarking chemical syntheses and a common synthetic pathway to this compound.

G cluster_start Initiation cluster_synthesis Synthesis & Analysis cluster_benchmark Benchmarking start Define Target Molecule: This compound lit_review Literature & Patent Review start->lit_review route1 Industrial Standard: Catalytic Hydrogenation lit_review->route1 route2 Alternative Route 1: Reductive Amination lit_review->route2 route3 Alternative Route 2: Grignard Reaction lit_review->route3 analysis Characterization & Purity Analysis (GC, NMR, MS) route1->analysis route2->analysis route3->analysis data_comp Data Comparison: Yield, Purity, Cost, Safety analysis->data_comp conclusion Conclusion & Recommendation data_comp->conclusion

General workflow for benchmarking chemical syntheses.

G start 3-Pentylpyridine intermediate This compound start->intermediate H₂, Catalyst (e.g., Ru/C) High Pressure

Catalytic hydrogenation of 3-pentylpyridine.

References

A Researcher's Guide to High-Throughput Screening of Piperidine Derivatives: Assay Development and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its prevalence demands robust and efficient high-throughput screening (HTS) strategies to identify novel derivatives with therapeutic potential. This guide provides an objective comparison of common HTS assay formats for screening piperidine derivatives, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting and developing the optimal assay for their specific target.

Comparing HTS Assay Formats for Piperidine Derivatives

The selection of an appropriate HTS assay is contingent on the biological target of the piperidine derivatives. The two primary categories of assays are biochemical and cell-based, each with distinct advantages and limitations.

Biochemical assays directly measure the interaction of a compound with a purified target protein, such as an enzyme or receptor. They are generally less complex and offer a clean system for studying direct target engagement.

Cell-based assays measure the effect of a compound on a cellular process, providing more physiologically relevant data as the compound must cross the cell membrane and act within a complex biological system.

Below is a comparison of popular HTS technologies used for screening piperidine derivatives targeting common protein classes like kinases and G-protein coupled receptors (GPCRs).

Assay TypeTechnologyPrincipleTarget ClassProsCons
Biochemical Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled ligand upon binding to a target protein.Kinases, GPCRs, Nuclear ReceptorsHomogeneous (no-wash), low cost, simple format.Lower sensitivity for large targets, potential for interference from fluorescent compounds.
Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore when brought into proximity by a binding event.Kinases, GPCRs, Protein-Protein InteractionsHigh sensitivity, robust (time-resolved aspect reduces background), ratiometric measurement reduces well-to-well variability.Higher cost of reagents, requires specific labeling of components.
Biochemical AlphaScreen® A bead-based assay where excitation of a donor bead generates singlet oxygen that activates an acceptor bead in close proximity, producing a chemiluminescent signal.Kinases, GPCRs, Protein-Protein InteractionsVery high sensitivity, good for detecting weak interactions, robust against many forms of interference.Sensitive to light and oxygen, requires specialized reader.
Cell-Based Calcium Mobilization Measures changes in intracellular calcium concentration using fluorescent dyes (e.g., Fluo-4) upon GPCR activation.GPCRs (Gq-coupled)Highly physiological, functional readout, amenable to high-throughput with instruments like FLIPR.Limited to targets that signal through calcium, potential for off-target effects.
Cell-Based Reporter Gene Assays Measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of a signaling pathway.GPCRs, Nuclear ReceptorsFunctional readout that measures a downstream event, high sensitivity (signal amplification).Indirect measure of target engagement, slower assay kinetics (requires incubation for transcription/translation).

Quantitative Performance Comparison

To illustrate the performance of these assays, the following table summarizes representative data for a hypothetical screening of piperidine derivatives against a target protein kinase.

Assay TechnologyZ'-FactorHit Rate (%)Confirmation Rate (%)IC50 Correlation with FP
Fluorescence Polarization (FP) 0.750.8N/A1.00
TR-FRET 0.850.795%0.92
AlphaScreen® 0.900.698%0.95

This table presents representative data to highlight typical performance differences and does not reflect a specific experimental dataset.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for assay development.

HTS_Workflow cluster_prep Assay Development & Validation cluster_screen Primary Screen cluster_analysis Hit Progression AssayDev Assay Development Optimization Optimization (e.g., Z' > 0.5) AssayDev->Optimization Pilot Pilot Screen (~2,000 compounds) Optimization->Pilot HTS High-Throughput Screen (e.g., 100,000+ compounds) Pilot->HTS DataAnalysis Data Analysis & Hit Selection HTS->DataAnalysis Confirmation Hit Confirmation & Dose-Response DataAnalysis->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR GPCR_Signaling Piperidine Piperidine Ligand GPCR Gq-Coupled GPCR Piperidine->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2+ CellResponse Cellular Response Ca2->CellResponse Triggers TRFRET_Workflow Start Start DispenseCmpd Dispense 50 nL Piperidine Derivative (in DMSO) Start->DispenseCmpd AddEnzyme Add 5 µL Kinase + Substrate DispenseCmpd->AddEnzyme Incubate1 Incubate 15 min at RT AddEnzyme->Incubate1 AddATP Add 5 µL ATP (to start reaction) Incubate1->AddATP Incubate2 Incubate 60 min at RT AddATP->Incubate2 AddStop Add 10 µL Stop/Detection Mix (Eu-Ab + SA-APC) Incubate2->AddStop Incubate3 Incubate 60 min at RT (dark) AddStop->Incubate3 Read Read TR-FRET Signal (340nm ex / 615nm & 665nm em) Incubate3->Read End End Read->End

3-Pentylpiperidine: A Statistical Analysis of Efficacy Data and Comparison with Market Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Pentylpiperidine, focusing on its potential efficacy based on available data for structurally related compounds. Due to the limited public availability of direct efficacy data for this compound, this guide utilizes data from closely related 3-alkylpiperidine derivatives to infer its potential pharmacological profile and compares it with established therapeutic alternatives. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the potential therapeutic applications and the experimental methodologies required for preclinical evaluation.

Comparative Efficacy Data

To provide a comparative context, the following table summarizes the receptor binding affinities of a representative potent 3-alkylpiperidine derivative alongside well-established drugs targeting dopamine and serotonin receptors, which are implicated in various neurological disorders.

CompoundTarget(s)Binding Affinity (Ki in nM)Therapeutic ClassReference Compound for Comparison
N-n-pentyl-3-(3-hydroxyphenyl)piperidine (surrogate for this compound) Dopamine Autoreceptors (presumed D2/D3)Potent (exact Ki not specified)InvestigationalPramipexole, Ropinirole
Pramipexole Dopamine D2/D3 ReceptorsD2: ~2.2, D3: ~0.5Dopamine AgonistN/A
Ropinirole Dopamine D2/D3 ReceptorsD2: ~29, D3: ~1.9Dopamine AgonistN/A
Sertraline Serotonin Transporter (SERT)~0.29Antidepressant (SSRI)Fluoxetine
Fluoxetine Serotonin Transporter (SERT)~1.1Antidepressant (SSRI)N/A

Note: The data for the surrogate compound is qualitative ("potent") as the exact Ki value was not provided in the cited literature[1]. The binding affinities for the comparator drugs are approximate values from various pharmacological sources.

Potential Signaling Pathways

Based on the activity of related compounds at dopamine and serotonin receptors, this compound is likely to modulate downstream signaling cascades regulated by these neurotransmitter systems.

Dopamine D2 Receptor Signaling

Activation of dopamine D2 autoreceptors, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of Protein Kinase A (PKA) and subsequently modulate gene expression and neuronal excitability.

Dopamine D2 Receptor Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Figure 1: Postulated Dopamine D2 Receptor Signaling Pathway for this compound.

Experimental Protocols

To rigorously assess the efficacy of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound or vehicle, and 50 µL of [³H]-Spiperone (at a concentration close to its Kd).

  • To determine non-specific binding, add 50 µL of haloperidol instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the D2 receptor-expressing cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.

Animals:

  • Adult male Sprague-Dawley rats.

Procedure:

  • Lesion Induction: Anesthetize the rats and unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

  • Post-Lesion Recovery: Allow the animals to recover for at least two weeks.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally at various doses. A positive control, such as L-DOPA or a known dopamine agonist, should be included.

  • Behavioral Assessment (Rotational Behavior): Place the rats in automated rotometer chambers and record the number of full rotations (ipsilateral and contralateral to the lesion) for 90-120 minutes. A potent dopamine agonist is expected to induce contralateral rotations.

  • Data Analysis: Analyze the net rotational asymmetry scores and compare the effects of different doses of this compound with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow

The preclinical evaluation of a novel compound like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Safety & Toxicology receptor_binding Receptor Binding Assays (Dopamine, Serotonin) functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies efficacy_models Animal Efficacy Models (e.g., 6-OHDA for PD) pk_studies->efficacy_models in_vitro_tox In Vitro Toxicology (e.g., hERG, Ames test) efficacy_models->in_vitro_tox in_vivo_tox In Vivo Toxicology in_vitro_tox->in_vivo_tox

Figure 2: A generalized experimental workflow for preclinical drug discovery.

References

Safety Operating Guide

Navigating the Disposal of 3-Pentylpiperidine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 3-Pentylpiperidine, a heterocyclic amine, emphasizing safe handling and adherence to regulatory standards.

Hazard Profile of Piperidine Analogs

Hazard ClassificationDescriptionSource
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2]SDS for Piperidine and 3-Methylpiperidine
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]SDS for Piperidine and 3-Methylpiperidine
Corrosivity Causes severe skin burns and eye damage.[1][2]SDS for Piperidine and 3-Methylpiperidine
Environmental Hazard Harmful to aquatic life.[1]SDS for Piperidine and 3-Methylpiperidine

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with all applicable federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[3][4][5]

1. Waste Identification and Characterization:

  • Based on the hazards of similar compounds, this compound waste should be classified as a hazardous waste.

  • It would likely carry the characteristics of ignitability (D001) and potentially corrosivity (D002) and toxicity.

2. Segregation and Storage:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Store the waste in a designated, well-ventilated, and cool area, away from sources of ignition.[2][6]

  • Use a compatible, properly labeled waste container. The container should be kept tightly closed.[2][6]

  • The label should clearly state "Hazardous Waste," the name "this compound," and list the associated hazards (e.g., Flammable, Toxic, Corrosive).

3. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile, neoprene)

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

    • Use only under a chemical fume hood.[6]

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash. [7] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[3][8]

  • A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal.[7][8]

  • Treatment methods for this type of waste may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Generation of This compound Waste B Is this a hazardous waste? A->B C Yes (Based on Ignitability, Toxicity, Corrosivity) B->C Yes J Non-Hazardous Waste (Unlikely for this chemical) B->J No D Segregate and Store in a Labeled, Closed Container C->D E Wear Appropriate PPE D->E F Contact EHS for Pickup E->F G Transport by Licensed Hauler to Permitted TSDF F->G H Complete Hazardous Waste Manifest G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal Decision Workflow for this compound Waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant federal, state, and local regulations.

References

Personal protective equipment for handling 3-Pentylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for 3-Pentylpiperidine. This guide is based on the known hazards of the parent compound, piperidine, and its derivatives. It is imperative to treat this compound with the same precautions as piperidine, a substance known to be hazardous.

Hazard Identification

This compound is a cyclic amine belonging to the piperidine family.[1] While specific toxicity data for this compound is limited, the parent compound, piperidine, is classified with the following hazards:

  • Highly Flammable Liquid and Vapor: Piperidine and its derivatives can ignite easily.[2]

  • Toxic: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[2]

  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Harmful to Aquatic Life. [1]

It is crucial to assume that this compound exhibits a similar hazard profile.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber).To prevent skin contact, which can lead to toxicity and severe burns.
Body Protection A chemical-resistant apron or suit over a lab coat.To protect against skin exposure from spills or splashes.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate vapor cartridge is necessary.To prevent inhalation of toxic vapors.
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency shower and eyewash station should be accessible.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment.[2]

  • Tools: Use non-sparking tools.[3][4]

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Keep the container opening as small as possible.

  • Work Practices: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][5]

  • Store in a locked cabinet or a secure area.[3][4]

  • Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[3]

First Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Immediately call a poison center or doctor.[1][3]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3] Call a physician immediately.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting.[1][2][3] Rinse the mouth with water.[1][2][3] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]

Spill and Leak Procedures

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite. Do not use combustible materials.

  • Collection: Place the absorbent material into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a properly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1][3][4] Do not dispose of it in the sewer system or with regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Data Presentation

PropertyThis compoundPiperidine (for comparison)
Molecular Formula C10H21NC5H11N[2]
Molecular Weight 155.28 g/mol [6]85.15 g/mol [2]
Appearance Not availableColorless liquid
Boiling Point Not available106 °C
Flash Point Not available16 °C
Density Not available0.862 g/cm³

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe Check equipment handling Chemical Handling ppe->handling Proceed to work spill Spill Occurs handling->spill Accident waste Waste Generation handling->waste Normal operation spill_response Spill Response spill->spill_response Initiate emergency plan spill_response->waste Collect spill waste decontamination Decontamination waste->decontamination After handling/spill disposal Waste Disposal waste->disposal Segregate & label storage Storage decontamination->storage Store unused chemical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.